molecular formula C4H7ClO3 B2451291 Methyl 3-chloro-2-hydroxypropanoate CAS No. 32777-04-1

Methyl 3-chloro-2-hydroxypropanoate

Cat. No.: B2451291
CAS No.: 32777-04-1
M. Wt: 138.55
InChI Key: PKYMVZYRXABHDE-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-hydroxypropanoate is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-chloro-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYMVZYRXABHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Methyl 3-Chlorolactate – Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chlorolactate (Methyl 3-chloro-2-hydroxypropanoate) is a critical chiral building block in organic synthesis, particularly valued for its bifunctional nature containing both an alkyl chloride and a secondary alcohol adjacent to an ester. It serves as a pivotal intermediate in the "chiral pool" strategy for synthesizing oxazolidinone antibiotics (e.g., Linezolid derivatives), amino acid analogs, and complex heterocyclic scaffolds. This guide provides a definitive technical analysis of its identity, synthesis via regioselective ring opening of glycidates, and safety protocols.

Chemical Identity & Nomenclature[1][2]

Accurate identification is paramount due to frequent confusion with structural isomers like methyl 2-chloropropionate or methyl 3-hydroxy-2-methylpropionate (Roche ester).

Table 1: Chemical Identification Data

ParameterTechnical Specification
Common Name Methyl 3-chlorolactate
IUPAC Name Methyl 3-chloro-2-hydroxypropanoate
CAS Number (Racemic) 32777-04-1
CAS Number (R-Isomer) 82971-67-3
Molecular Formula C₄H₇ClO₃
Molecular Weight 138.55 g/mol
SMILES COC(=O)C(O)CCl
InChI Key PKYMVZYRXABHDE-UHFFFAOYSA-N
Key Synonyms Propanoic acid, 3-chloro-2-hydroxy-, methyl ester; Methyl 3-chloro-2-hydroxypropionate

Critical Note on Isomers: Do not confuse with Methyl 3-hydroxy-2-methylpropionate (CAS 80657-57-4), often called the "Roche Ester," which is structurally distinct (branched methyl group) and used for different synthetic pathways.

Physicochemical Properties[1][3][5][7][8]

Methyl 3-chlorolactate is typically encountered as a colorless to pale yellow liquid. Its reactivity is defined by the alpha-hydroxy and beta-chloro functionalities, making it a "masked" epoxide equivalent.

Table 2: Physical Properties

PropertyValue / Description
Physical State Liquid at room temperature
Boiling Point ~80–85 °C at reduced pressure (estimate based on glycidate precursors)
Density ~1.2–1.3 g/cm³ (estimate)
Solubility Soluble in alcohols (MeOH, EtOH), ethers (THF, Et₂O), and chlorinated solvents (DCM).
Stability Stable under anhydrous conditions; susceptible to hydrolysis (ester) or epoxide formation under basic conditions.

Synthesis & Production Methodologies

The primary industrial and laboratory route to Methyl 3-chlorolactate involves the regioselective ring opening of Methyl Glycidate (Methyl oxirane-2-carboxylate) using hydrogen chloride. This method is preferred over the esterification of 3-chlorolactic acid due to the ready availability of glycidic esters from acrylate epoxidation.

Reaction Mechanism: Regioselective Ring Opening

The reaction proceeds via an acid-catalyzed nucleophilic attack. While acid-catalyzed opening of simple epoxides often favors the more substituted carbon (C2), the presence of the electron-withdrawing carbomethoxy group at C2 destabilizes the developing positive charge at that position. Consequently, nucleophilic attack by the chloride ion occurs predominantly at the beta-carbon (C3) , yielding the 3-chloro-2-hydroxy product.

Synthetic Workflow Diagram

Synthesis Start Methyl Acrylate (Starting Material) Epox Methyl Glycidate (Methyl oxirane-2-carboxylate) Start->Epox Epoxidation (NaOCl or Peroxide) Inter Protonated Epoxide (Intermediate) Epox->Inter HCl (g) or Methanolic HCl Product Methyl 3-chlorolactate (Target) Inter->Product Cl- attack at C3 (Major Path) Byprod Methyl 2-chloro-3-hydroxypropionate (Minor Isomer) Inter->Byprod Cl- attack at C2 (Minor Path)

Figure 1: Synthetic pathway from Methyl Acrylate to Methyl 3-chlorolactate via Methyl Glycidate intermediate.

Experimental Protocol (General Procedure)
  • Preparation: Charge a reaction vessel with Methyl Glycidate (1.0 equiv) in an inert solvent (e.g., anhydrous ether or dichloromethane).

  • Acid Addition: Cool the solution to 0°C. Slowly introduce anhydrous Hydrogen Chloride (gas) or a solution of HCl in methanol/dioxane (1.1 equiv).

  • Reaction: Stir at 0°C to room temperature for 2–4 hours. Monitor consumption of epoxide by TLC or GC.

  • Workup: Concentrate the mixture under reduced pressure to remove excess HCl and solvent.

  • Purification: The crude oil can often be used directly. For high purity, vacuum distillation is recommended (ensure acidic conditions to prevent epoxide reversion).

Applications in Drug Development[1][9]

Methyl 3-chlorolactate functions as a versatile "chiral handle" in medicinal chemistry.

Precursor for Oxazolidinones

The 3-chloro-2-hydroxypropyl moiety is a structural motif found in the synthesis of oxazolidinone antibiotics (e.g., Linezolid).

  • Mechanism: The secondary alcohol can react with isocyanates or carbonyldiimidazole (CDI) to form the oxazolidinone ring, while the alkyl chloride remains available for subsequent displacement by amines or azides.

Amino Acid Synthesis

It serves as a precursor to Serine derivatives. Displacement of the chloride with an azide (NaN₃), followed by reduction, yields the amino-alcohol core essential for non-natural amino acid synthesis.

Epoxide Regeneration

Treatment of Methyl 3-chlorolactate with a mild base (e.g., K₂CO₃) regenerates Methyl Glycidate. This reversibility allows it to be used as a stable storage form of the more reactive glycidate.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

    • Ventilation: Use only in a chemical fume hood.

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis.

  • Emergency: In case of contact, rinse immediately with abundant water. If inhaled, move to fresh air.

References

  • BLD Pharm. (2025). Methyl 3-chloro-2-hydroxypropanoate Product Entry (CAS 32777-04-1).[2][3][4][5][6] Retrieved from

  • GuideChem. (2025). Chemical Properties of Propanoic acid, 3-chloro-2-hydroxy-, methyl ester. Retrieved from

  • PubChem. (2025). Compound Summary for Related Chlorinated Esters. National Library of Medicine. Retrieved from

  • Organic Syntheses. (2025). Preparation of Methyl Glycidate via Epoxidation. Org. Synth. Coll. Vol. (Various). Retrieved from

Sources

Technical Guide & SDS: 3-Chloro-2-Hydroxypropanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Chloro-2-Hydroxypropanoic Acid Methyl Ester Safety Data Sheet (SDS) & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Synonyms: Methyl 3-chlorolactate; Methyl beta-chlorolactate[1]

Executive Summary & Compound Identity

3-chloro-2-hydroxypropanoic acid methyl ester (Methyl 3-chlorolactate) is a specialized chiral building block used primarily in the synthesis of beta-blockers, amino acid derivatives, and heterocyclic pharmaceutical intermediates.[1]

Critical Technical Note: This compound is a structural isomer of the more commercially common Methyl 2-chloro-3-hydroxypropionate (CAS 98070-39-4).[1] Researchers must distinguish between the


-chloro  (2-chloro) and 

-chloro
(3-chloro) isomers, as their reactivity profiles in nucleophilic substitution reactions differ significantly.[1] This guide focuses on the 3-chloro variant.[2][3][4][5][6][7]
Chemical Identity Table[1][2][3][6]
PropertyDescription
IUPAC Name Methyl 3-chloro-2-hydroxypropanoate
Common Name Methyl 3-chlorolactate
Molecular Formula C

H

ClO

Molecular Weight 138.55 g/mol
Structure Cl-CH

-CH(OH)-COOCH

CAS Number Not widely listed as isolated commercial product.[1][7] Refer to Acid CAS: 1713-85-5 (3-chlorolactic acid) Refer to Isomer CAS: 98070-39-4
Physical State Colorless to pale yellow liquid (at RT)
Solubility Soluble in methanol, ethanol, ethyl acetate, DCM; Hydrolyzes in water

Hazard Identification & Toxicology (GHS Classification)

As a Senior Application Scientist, I advise treating this compound with high caution due to its alkylating potential. While specific toxicological data for the methyl ester is limited, "read-across" methodology from 3-chlorolactic acid and the 2-chloro isomer indicates the following hazard profile.

GHS Label Elements[4][8]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)[1]
      
    • 
      (Suspected Mutagen - Structural Alert)[1]
      
Hazard Statements (Inferred)
CodeHazard StatementMechanism of Action
H315 Causes skin irritation.[1]Acidic hydrolysis on skin surface; lipophilic penetration.
H319 Causes serious eye irritation.[8]Direct lacrimatory effect; mucosal damage.
H335 May cause respiratory irritation.[9]Inhalation of vapors triggers upper respiratory tract inflammation.
H341 Suspected of causing genetic defects.Critical:

-halo alcohols can form epoxides in vivo, acting as DNA alkylating agents.
Precautionary Protocols
  • P261: Avoid breathing mist/vapors. Rationale: Esters of halo-acids are potent respiratory irritants.[1]

  • P280: Wear nitrile gloves (minimum 0.11 mm thickness) and chemical safety goggles.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.

Synthesis & Production Workflows

The synthesis of Methyl 3-chlorolactate is often performed in situ or on-demand to avoid stability issues (transesterification or polymerization).[1] Two primary routes exist: Ring Opening of Glycidates and Esterification of Chlorolactic Acid .

Synthesis Pathway Diagram[1]

SynthesisPathways Epichlorohydrin Epichlorohydrin (Precursor) ChlorolacticAcid 3-Chlorolactic Acid (Intermediate) Epichlorohydrin->ChlorolacticAcid Hydrolysis/Oxidation Target Methyl 3-chloro-2-hydroxypropionate (Target Product) ChlorolacticAcid->Target MeOH, H+ (Esterification) MethylGlycidate Methyl Glycidate (Alternative Precursor) MethylGlycidate->Target HCl (Ring Opening) Regioselective at C3 Isomer Methyl 2-chloro-3-hydroxypropionate (Isomer Byproduct) MethylGlycidate->Isomer Minor Pathway

Figure 1: Synthetic pathways for Methyl 3-chlorolactate.[1] Note the potential for isomer formation during epoxide ring opening.[1]

Detailed Protocol: Acid-Catalyzed Esterification
  • Starting Material: Dissolve 3-chlorolactic acid (CAS 1713-85-5) in anhydrous Methanol (10 equivalents).

  • Catalyst: Add catalytic H

    
    SO
    
    
    
    (0.05 eq) or Thionyl Chloride (SOCl
    
    
    , 1.1 eq) dropwise at 0°C.
    • Why SOCl

      
      ? It generates anhydrous HCl in situ and scavenges water, driving the equilibrium to the ester.
      
  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC or GC.

  • Workup: Concentrate in vacuo. Neutralize residue with saturated NaHCO

    
    . Extract with Dichloromethane (DCM).
    
  • Purification: Distillation under reduced pressure is required to separate the ester from unreacted acid.

Stability, Reactivity & Storage[1]

Physicochemical Stability
  • Hydrolysis Risk: High. In the presence of moisture, the ester bond cleaves, regenerating 3-chlorolactic acid and methanol. This increases the acidity of the sample over time.

  • Epoxide Formation: Under basic conditions (pH > 8), the molecule can cyclize to form Methyl Glycidate (Methyl 2,3-epoxypropionate) via intramolecular nucleophilic substitution (Williamson ether synthesis type).[1]

Storage Specifications
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C Retards hydrolysis and spontaneous cyclization.[1]
Atmosphere Argon or Nitrogen Prevents moisture ingress (hydrolysis) and oxidation.
Container Amber Glass Protects from light-induced degradation (though less critical than for iodides).[1]
Incompatibility Strong Bases Bases trigger rapid cyclization to the epoxide or saponification.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediate irrigation is critical. The combination of ester solvents and acidic hydrolysis products can cause corneal opacity. Rinse for 15+ minutes.

  • Skin Contact: Remove contaminated clothing. Wash with soap and water.[8][9] Do not use ethanol, as it may enhance skin absorption of the halo-ester.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, tightness), administer oxygen.

Fire Fighting
  • Flash Point: Estimated ~110°C (based on isomer).

  • Extinguishing Media: CO

    
    , dry chemical, or alcohol-resistant foam. Do not use a solid water stream, as it may scatter the burning liquid.
    
  • Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO).[1]

Disposal Protocol
  • Hydrolysis: Dissolve the waste ester in a dilute NaOH solution (10%) to hydrolyze it to the carboxylate salt (Sodium 3-chlorolactate) and methanol.

  • Neutralization: Neutralize the resulting solution to pH 7 with dilute HCl.

  • Incineration: The organic component should be sent to a licensed chemical incinerator equipped with a scrubber for HCl gas.

Analytical Validation

To confirm you have the 3-chloro isomer and not the 2-chloro isomer, NMR spectroscopy is the gold standard.[1]

  • 
    H NMR (CDCl
    
    
    
    ):
    • 3-Chloro isomer: The CH

      
      -Cl protons appear as a doublet of doublets around 3.8–3.9 ppm .[1] The CH-OH proton appears as a multiplet around 4.4–4.5 ppm .
      
    • 2-Chloro isomer: The CH-Cl proton is further downfield (approx 4.6 ppm) due to the alpha-carbonyl effect, and the CH

      
      -OH protons are further upfield (approx 3.9-4.0 ppm).[1]
      
  • GC/MS: Look for the molecular ion peak [M]+ at 138 (weak) and characteristic fragmentation loss of -COOCH

    
     (59) and -CH
    
    
    
    Cl (49).[1]

References

  • PubChem. (2025).[2][3] 3-Chloro-2-hydroxypropanoic acid (Compound Summary). National Library of Medicine. Link[1]

  • Sigma-Aldrich. (2025). Methyl 2-chloro-3-hydroxypropionate SDS (Isomer Reference).[1] Merck KGaA. Link[1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-chloropropionate (Structural Analog).[1]Link[1]

  • NIST Chemistry WebBook. (2025). Methyl 3-hydroxy-2-methylpropionate (Related Ester Data).[1][10][11]Link[1][10][11]

Sources

An In-depth Technical Guide to Methyl 3-chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-chloro-2-hydroxypropanoate is a halogenated hydroxy ester of significant interest to the chemical and pharmaceutical industries. Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to drug discovery and development.

Core Molecular Attributes

The fundamental characteristics of a molecule are its chemical formula and molecular weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula

The empirical formula for Methyl 3-chloro-2-hydroxypropanoate has been determined to be C4H7ClO3 . This formula indicates the presence of four carbon atoms, seven hydrogen atoms, one chlorine atom, and three oxygen atoms.

Molecular Weight

Based on its molecular formula, the calculated molecular weight of Methyl 3-chloro-2-hydroxypropanoate is 138.55 g/mol .

Chemical Structure

The structure of Methyl 3-chloro-2-hydroxypropanoate consists of a three-carbon propanoate backbone. A methyl group is attached to the carboxylate, forming a methyl ester. A hydroxyl group is substituted at the second carbon (C2), and a chlorine atom is at the third carbon (C3).

PropertyValue
Molecular Formula C4H7ClO3
Molecular Weight 138.55 g/mol
IUPAC Name Methyl 3-chloro-2-hydroxypropanoate
Synonyms 2-Chloro-3-hydroxypropionic acid methyl ester
CAS Number 98070-39-4

Synthesis and Mechanistic Considerations

The synthesis of α-hydroxy esters and their halogenated derivatives is a cornerstone of organic chemistry, often involving stereoselective methods to produce enantiomerically pure compounds, which are vital in drug development. While specific, high-yield industrial synthesis routes for Methyl 3-chloro-2-hydroxypropanoate are often proprietary, general methodologies for similar structures can be extrapolated.

A common conceptual approach involves the esterification of the corresponding carboxylic acid, 3-chloro-2-hydroxypropanoic acid. Alternatively, syntheses can proceed through the ring-opening of a suitable epoxide, such as methyl 2,3-epoxypropanoate (methyl glycidate), with a chlorine source.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway. The choice of reagents and conditions is critical to control regioselectivity and stereoselectivity, minimizing the formation of the isomeric product, Methyl 2-chloro-3-hydroxypropanoate.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Step cluster_products Products Epoxide Methyl Glycidate (Epoxide Precursor) Reaction Nucleophilic Ring-Opening Epoxide->Reaction HCl Hydrochloric Acid (Chlorine Source) HCl->Reaction Product Methyl 3-chloro-2-hydroxypropanoate (Target Molecule) Reaction->Product Major Product (Anti-Markovnikov) Isomer Methyl 2-chloro-3-hydroxypropanoate (Isomeric Byproduct) Reaction->Isomer Minor Product (Markovnikov)

Caption: Conceptual workflow for the synthesis of Methyl 3-chloro-2-hydroxypropanoate.

Causality in Synthesis

The regioselectivity of the epoxide ring-opening is a key determinant of the final product distribution. Under acidic conditions, the nucleophile (chloride ion) will preferentially attack the more substituted carbon if there is significant carbocation character developed in the transition state. However, for epoxides like methyl glycidate, an SN2-like mechanism is also plausible, where the nucleophile attacks the less sterically hindered carbon. The precise outcome depends on a delicate balance of electronic and steric factors, as well as solvent effects. Achieving high selectivity for the desired 3-chloro isomer often requires careful optimization of reaction conditions.

Applications in Drug Development and Organic Synthesis

The utility of Methyl 3-chloro-2-hydroxypropanoate in the pharmaceutical sector stems from its role as a versatile intermediate. The presence of multiple reactive sites allows for its incorporation into a wide range of molecular scaffolds.

Role as a Chiral Building Block

Many bioactive molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. Halogenated hydroxyesters like Methyl 3-chloro-2-hydroxypropanoate can serve as precursors to chiral epoxides or amino acids, which are fundamental components of many drugs. The methyl group, in particular, can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical aspects of drug design[1].

Intermediate for Biologically Active Molecules

This compound can be envisioned as a precursor for various classes of therapeutic agents. For instance, the core structure is related to that of serine, an important amino acid. Modifications at the chloro and hydroxyl positions can lead to the synthesis of novel enzyme inhibitors, receptor agonists or antagonists, or components of larger drug molecules. For example, similar structures are used in the synthesis of cationic surfactants and other organic intermediates[2].

Logical Flow for Application in Synthesis

The following diagram outlines the logical progression from this building block to a potential drug candidate.

DrugDevFlow Start Methyl 3-chloro-2-hydroxypropanoate Step1 Functional Group Interconversion (e.g., Azide substitution of Cl) Start->Step1 Versatility Step2 Introduction of Pharmacophore (e.g., Amide coupling) Step1->Step2 Complexity Building Step3 Scaffold Elaboration (e.g., Cyclization) Step2->Step3 Target Specificity End Advanced Intermediate or Drug Candidate Step3->End

Caption: Application of Methyl 3-chloro-2-hydroxypropanoate in a synthetic route.

Experimental Protocols and Safety

Working with halogenated organic compounds requires strict adherence to safety protocols due to their potential toxicity and reactivity.

Safe Handling and Storage
  • Handling : Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors or mists and prevent contact with skin and eyes[3][4].

  • Storage : Store in a cool, well-ventilated area in a tightly sealed container[4][5]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3].

  • Fire Safety : Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharges[3][6].

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If symptoms persist, seek medical attention[4][5].

  • Skin Contact : In case of contact, immediately wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing[4].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3][4].

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately[3][5].

Spill and Disposal Procedures

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.

Conclusion

Methyl 3-chloro-2-hydroxypropanoate is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its molecular structure provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working in these fields. The continued exploration of the reactivity of this and similar building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutics.

References

  • Fu, B., Cao, Z., Wu, B., Mao, C., Qin, C., & Chen, S. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-2-methylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2R,3S)-3-chloro-2-hydroxybutanoate. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Novel facile method for the synthesis of methyl 2-fluoro-3-hydroxypropanoate from Claisen salts and formaldehyde in water. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-2-hydroxypropanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-2-oxopropanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Methyl 3-Hydroxypropanoate in Modern Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl (R)-(-)-3-hydroxy-2-methyl-propionate. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Methyl 3-chloro-2-methylpropanoate Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.
  • NIST. (n.d.). Propanoic acid, 3-chloro-, methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl lactate. Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 2-hydroxypropanoate. Retrieved from [Link]

  • IARC Monographs. (n.d.). 3-CHLORO-2-METHYLPROPENE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 3-Hydroxypropanoate: A Key Building Block in Chemical Synthesis. Retrieved from [Link]

  • Purdue University. (2025). New chemistry helps make the medicines people need. Retrieved from [Link]

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An In-Depth Technical Guide to Chiral Building Blocks Derived from Methyl Glycidate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl glycidate, a seemingly simple α,β-epoxy ester, is a powerhouse of synthetic potential, particularly in the realm of asymmetric synthesis. Its strained three-membered ring and adjacent ester functionality provide a versatile platform for a multitude of stereoselective transformations. This technical guide offers an in-depth exploration of methyl glycidate as a chiral building block, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis of enantiomerically pure methyl glycidate, its diverse ring-opening reactions, and its application in the synthesis of complex, high-value molecules, including prominent pharmaceuticals. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to equip the reader with a comprehensive understanding of this invaluable synthon.

Introduction: The Significance of Chiral Building Blocks and the Role of Methyl Glycidate

Chirality is a fundamental property in molecular recognition, particularly in biological systems. The therapeutic efficacy of many pharmaceuticals is intrinsically linked to the specific three-dimensional arrangement of their atoms. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.[1][2] Chiral building blocks, or synthons, are enantiomerically enriched molecules that serve as starting materials for the construction of more complex chiral targets.[3][4] Among these, methyl glycidate stands out for its synthetic versatility.[5][6]

The reactivity of methyl glycidate is dominated by the electrophilic nature of its epoxide ring, which is susceptible to nucleophilic attack. This ring-opening can be highly regioselective and stereospecific, allowing for the controlled installation of new functional groups with defined stereochemistry. The resulting 1,2-disubstituted products are valuable intermediates in the synthesis of a wide array of biologically active molecules.[7]

Asymmetric Synthesis of (R)- and (S)-Methyl Glycidate

The utility of methyl glycidate as a chiral synthon is contingent on the availability of its enantiomerically pure forms. Several strategies have been developed to achieve this, primarily centered around asymmetric epoxidation and chiral resolution.

Asymmetric Epoxidation of Methyl Acrylate

The direct enantioselective epoxidation of α,β-unsaturated esters like methyl acrylate is an attractive route to chiral methyl glycidate.[8] While various methods exist, the Sharpless and Jacobsen epoxidations are prominent examples of powerful catalytic systems for this transformation.[1]

  • Sharpless Asymmetric Epoxidation: This method, traditionally used for allylic alcohols, can be adapted for other olefins. It employs a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide. The choice of (+)-DET or (-)-DET dictates the facial selectivity of the epoxidation, leading to either the (R,R) or (S,S) epoxide, respectively.[9]

  • Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex as the catalyst and an oxidant such as sodium hypochlorite. The steric and electronic properties of the salen ligand create a chiral environment that directs the epoxidation to one face of the double bond, yielding high enantiomeric excesses.

Chiral Resolution of Racemic Methyl Glycidate

An alternative to asymmetric synthesis is the resolution of a racemic mixture of methyl glycidate.[10][11] This can be achieved through several techniques:

  • Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic esters. These enzymes can selectively hydrolyze one enantiomer of the glycidate ester, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method is often highly efficient and operates under mild conditions.[12]

  • Diastereomeric Salt Formation: The racemic glycidic acid (obtained by hydrolysis of the methyl ester) can be reacted with a chiral amine to form diastereomeric salts. These salts often have different solubilities, allowing for their separation by crystallization. Subsequent acidification regenerates the enantiomerically pure glycidic acids, which can then be re-esterified.[10]

Synthetic Transformations: The Regio- and Stereoselective Ring-Opening of Methyl Glycidate

The synthetic utility of chiral methyl glycidate lies in the highly controlled manner in which its epoxide ring can be opened by a diverse range of nucleophiles.[7][13] The regioselectivity of this attack is a critical factor, with nucleophiles generally attacking either the α-carbon (C2) or the β-carbon (C3) of the epoxide.

The outcome of the ring-opening reaction is influenced by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).

  • Under Basic or Neutral Conditions (SN2 mechanism): Nucleophilic attack predominantly occurs at the less sterically hindered β-carbon (C3). This is a classic SN2 reaction, proceeding with inversion of configuration at the attacked carbon.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The regioselectivity can be more complex and may favor attack at the more substituted α-carbon (C2) due to the development of some positive charge at this position in the transition state.

Ring-Opening with Oxygen Nucleophiles

The reaction of methyl glycidate with oxygen-based nucleophiles, such as water, alcohols, and phenols, leads to the formation of α-hydroxy-β-alkoxy or α-hydroxy-β-phenoxy esters. These are valuable precursors for diols and other oxygenated compounds.

Ring-Opening with Nitrogen Nucleophiles

Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, react with methyl glycidate to produce β-amino-α-hydroxy esters. These are crucial intermediates in the synthesis of amino alcohols, which are found in the core structure of many pharmaceuticals, notably β-blockers.[14][15]

Ring-Opening with Sulfur Nucleophiles

Thiols and other sulfur-containing nucleophiles readily open the epoxide ring to yield β-thio-α-hydroxy esters. These compounds are important in the synthesis of molecules containing sulfur, such as the calcium channel blocker Diltiazem.[16]

Ring-Opening with Carbon Nucleophiles

Organometallic reagents like Grignard reagents and organocuprates can act as carbon nucleophiles, leading to the formation of new carbon-carbon bonds. This transformation is key for extending the carbon skeleton and creating more complex molecular architectures.

Application in Pharmaceutical Synthesis: Case Studies

The true value of methyl glycidate as a chiral building block is exemplified by its application in the synthesis of important pharmaceuticals.

Synthesis of β-Blockers

Many β-blockers, a class of drugs used to manage cardiovascular diseases, share a common structural motif: a 1-amino-3-aryloxy-2-propanol core.[14][17] Chiral methyl glycidate is an ideal starting material for the synthesis of these compounds. For instance, the synthesis of (S)-propranolol can be achieved by the ring-opening of (R)-methyl glycidate with isopropylamine, followed by further functionalization.

Experimental Protocol: Synthesis of a β-Amino Alcohol Precursor

  • To a solution of (R)-methyl glycidate (1.0 eq) in methanol at 0 °C, add isopropylamine (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-amino-α-hydroxy ester.

Synthesis of Diltiazem

Diltiazem is a calcium channel blocker used to treat hypertension and angina.[16][18] A key intermediate in its synthesis is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.[19][20] This specific stereoisomer can be synthesized via asymmetric epoxidation of methyl (E)-4-methoxycinnamate. The subsequent ring-opening of this glycidate with a sulfur nucleophile is a critical step in the construction of the benzothiazepine core of diltiazem.

Data Presentation

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Methyl Glycidate

NucleophileConditionsMajor Regioisomer
MethoxideBasic (NaOMe, MeOH)β-attack
AmmoniaNeutral (NH₃, MeOH)β-attack
ThiophenolBasic (NaSPh, MeOH)β-attack
WaterAcidic (H₂SO₄, H₂O)α/β mixture

Visualization of Key Concepts

Diagram 1: General Reaction Pathway for Nucleophilic Ring-Opening

G cluster_start Starting Materials cluster_product Product Methyl_Glycidate Chiral Methyl Glycidate Ring_Opened_Product β-substituted-α-hydroxy ester Methyl_Glycidate->Ring_Opened_Product Sₙ2 Ring-Opening Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Product

Caption: Nucleophilic attack on chiral methyl glycidate.

Diagram 2: Experimental Workflow for β-Blocker Precursor Synthesis

G Start Start: (R)-Methyl Glycidate & Isopropylamine Reaction Reaction in Methanol (0°C to RT, 24h) Start->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: β-Amino Alcohol Precursor Purification->Product

Caption: Workflow for β-amino alcohol synthesis.

Conclusion

Chiral methyl glycidate is an exceptionally valuable and versatile building block in modern organic synthesis. Its utility stems from the ability to undergo highly regio- and stereoselective ring-opening reactions with a wide variety of nucleophiles. This guide has provided a comprehensive overview of the synthesis of enantiopure methyl glycidate and its application in the construction of complex, biologically active molecules, with a particular focus on pharmaceuticals. The principles and protocols outlined herein serve as a testament to the power of this small, yet potent, chiral synthon in advancing the field of drug development.

References

  • Vertex AI Search. (n.d.). Exploring BMK Methyl Glycidate: Composition and Applications.
  • Vertex AI Search. (n.d.). BMK methyl glycidate.
  • ACS Publications. (2002, May 21). A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. The Journal of Organic Chemistry.
  • Nurse License Lookup. (n.d.). Unveiling the Chemistry and Applications of PMK Glycidate: A Comprehensive Overview.
  • Safrole. (n.d.). BMK Glycidates. Glycidic Esters.
  • ResearchGate. (n.d.). Ring Opening Reactions of Epoxides. A Review.
  • Google Patents. (n.d.). US6521445B1 - Process for preparing optically active glycidate esters.
  • Unknown Source. (n.d.). Diltiazem hydrochloride, SLV-324, CRD-401, MK-793(maleate), Milptin, Teczem(Comb. with enalapril), Tiazac(slow-release), Herbesser, Adizem, Dilzem, Cardizem, Slozem, Tiazac XC, Cardizem XL, Masdil, Uni-Masdil, Anoheal, Lacerol, Cardizem LA.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • European Pharmaceutical Review. (2025, June 20). Novel method could optimise beta-blocker synthesis.
  • PubMed. (n.d.). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites.
  • PMC. (2025, August 28). Organocatalytic Ring-Opening Polymerization of Methyl-Substituted Glycolides.
  • Federal Register. (2025, October 2). Designation of P2P Methyl Glycidic Acid as a List I Chemical.
  • Unknown Source. (n.d.). Highly Stereoselective Synthesis of a Chiral Methyl Group by a Facially Controlled Sigmatropic[5][21]-Hydrogen Shift. Retrieved February 24, 2026, from

  • PubMed. (n.d.). Synthesis and pharmacology of potential beta-blockers.
  • Wikipedia. (n.d.). Chiral resolution.
  • Wikipedia. (n.d.). Discovery and development of beta-blockers.
  • Southern Adventist University. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • MDPI. (2022, December 27). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol.
  • Google APIs. (n.d.). Process for the manufacture of diltiazem - European Patent Office - EP 0728751 A2.
  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • The University of Groningen research portal. (n.d.). Chiral Synthons in Pesticide Syntheses.
  • Google Patents. (n.d.). EP0468840A2 - Process for the selective epoxidation of unsaturated (meth)acrylates, new functional (meth)acrylates so obtained and their use in the synthesis of new polymers.
  • PubMed. (2025, April 17). Glycals as Chiral Synthons in Organic Synthesis of Privileged Molecular Scaffolds.
  • YouTube. (2017, December 19). 11. Enantioselective Epoxidations.
  • PubMed. (2013, February 18). Enantioselective synthesis of epoxides having a tetrasubstituted trifluoromethylated carbon center: methylhydrazine-induced aerobic epoxidation of β,β-disubstituted enones.
  • The Coates Research Group. (n.d.). Enantioselective Epoxide Polymerization.
  • Carbomer. (n.d.). Chiral synthons And APIs And Intermediates.
  • Semantic Scholar. (n.d.). Chiral Synthons in Pesticide Syntheses.
  • ResearchGate. (2025, August 6). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties.
  • Justus-Liebig-Universität Gießen. (n.d.). Making Glycine Methyl Ester Chiral — Schreiner Group.
  • PMC. (n.d.). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds.
  • Hilaris. (2023, August 29). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis.
  • we.Riseup.net. (n.d.). Synthesis of BMK Glycidate - jikniburke - people - Crabgrass.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Ring-Opening Reactions of 2-[(2-Methylpropoxy)methyl]oxirane.
  • ReadMe. (n.d.). BMK Glycidate.
  • YouTube. (2013, April 20). Chiral Resolution.
  • ResearchGate. (n.d.). Synthesis and ethoxylation of poly methyl acrylate.
  • SynOpen. (2022, June 15). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds.

Sources

The Halogenated Warhead: A Technical Guide to 3-Halolactic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

3-Halolactic acids (3-HLA) represent a specialized class of metabolic disruptors that exploit the structural mimicry of physiological L-lactate. By substituting a methyl hydrogen with a halogen (F, Cl, Br), these derivatives retain affinity for lactate-processing enzymes (LDH, MCTs) while introducing high chemical reactivity or metabolic blockades.

This guide addresses the "Trojan Horse" mechanism : 3-HLAs are often transported into cells as harmless lactate mimics, only to be oxidized into highly reactive 3-halopyruvates (alkylating agents) or processed into toxic Krebs cycle inhibitors (lethal synthesis).

Structural Classification
Derivative ClassKey ModificationPrimary BioactivityMechanism
3-Fluorolactate C-F bond (Strong, small)Metabolic BlockadePrecursor to fluorocitrate (Aconitase inhibitor)
3-Chlorolactate C-Cl bond (Moderate leaving group)Enzyme InactivationSuicide substrate for Flavocytochrome

/ LDH
3-Bromolactate C-Br bond (Excellent leaving group)Alkylating Agent (Prodrug)Oxidizes to 3-bromopyruvate (GAPDH/HKII inhibitor)
Ester Derivatives Masked Carboxyl (-COOR)Enhanced BioavailabilityLipophilic prodrugs crossing membranes via diffusion

Part 2: Mechanistic Pharmacology

The Oxidation Trap (The "Prodrug" Effect)

Unlike their oxidized counterparts (3-halopyruvates), 3-halolactates are relatively stable in aqueous solution. Their cytotoxicity often depends on intracellular oxidation by Lactate Dehydrogenase (LDH) .

  • Step 1: 3-Halolactate enters the cell via Monocarboxylate Transporters (MCT1/MCT4).

  • Step 2: LDH oxidizes 3-halolactate to 3-halopyruvate.

  • Step 3: The nascent 3-halopyruvate alkylates the active site of LDH or nearby glycolytic enzymes (Hexokinase II, GAPDH), causing "metabolic catastrophe."

Lethal Synthesis (The Fluoro-Pathway)

Specific to 3-fluorolactate , this mechanism mimics the toxicity of fluoroacetate.

  • Pathway: 3-Fluorolactate

    
     3-Fluoropyruvate 
    
    
    
    Fluoroacetyl-CoA
    
    
    Fluorocitrate.
  • Target: Fluorocitrate binds irreversibly to Aconitase , halting the Krebs cycle and causing citrate accumulation.

Suicide Inhibition of Flavocytochrome

3-Chlorolactate acts as a suicide substrate for yeast flavocytochrome


 (a homolog of LDH). The enzyme initiates oxidation, generating a reactive carbanion intermediate that covalently modifies the active site histidine (His-373), permanently disabling the enzyme.

Part 3: Visualization of Signaling Pathways

Diagram 1: The "Lethal Synthesis" & Alkylation Pathways

This diagram illustrates the divergent fates of 3-halolactates depending on the halogen identity.

G HLA 3-Halolactate (Extracellular) MCT MCT Transporter HLA->MCT HLA_in 3-Halolactate (Intracellular) MCT->HLA_in LDH LDH Enzyme HLA_in->LDH Oxidation HP 3-Halopyruvate (Reactive) LDH->HP GAPDH GAPDH / HK-II (Glycolysis) HP->GAPDH Alkylation (Br/Cl) FA_CoA Fluoroacetyl-CoA HP->FA_CoA Decarboxylation (F) DeadEnz Alkylated Enzyme (Apoptosis) GAPDH->DeadEnz FC Fluorocitrate FA_CoA->FC + Oxaloacetate Aconitase Aconitase (Krebs Cycle) FC->Aconitase Inhibition Block Metabolic Collapse Aconitase->Block

Caption: Divergent metabolic fates of 3-halolactates. Br/Cl derivatives favor alkylation; F derivatives favor Krebs cycle blockade.

Part 4: Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-3-Bromolactic Acid

Objective: To synthesize chiral (S)-3-bromolactate from (S)-3-bromopyruvate using enzymatic reduction, ensuring high enantiomeric excess (ee) for biological assays.

Reagents:

  • (S)-3-Bromopyruvate (freshly recrystallized)

  • NADH (Nicotinamide adenine dinucleotide, reduced)

  • L-Lactate Dehydrogenase (LDH) from rabbit muscle (Type II, ammonium sulfate suspension)

  • Phosphate Buffer (0.1 M, pH 7.0)

Workflow:

  • Substrate Preparation: Dissolve 100 mg of 3-bromopyruvate in 10 mL of ice-cold phosphate buffer. Note: Keep strictly at 4°C to prevent spontaneous hydrolysis.

  • Enzyme Initiation: Add 50 units of LDH and a stoichiometric equivalent of NADH (approx. 400 mg).

  • Reaction Monitoring: Monitor the decrease in absorbance at 340 nm (NADH oxidation) using a UV-Vis spectrophotometer.

  • Quenching: Once

    
     stabilizes (approx. 30-60 mins), acidify to pH 2.0 with 1N HCl to denature the enzyme and protonate the acid.
    
  • Extraction: Extract immediately with ethyl acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    .
  • Purification: Evaporate solvent under reduced pressure (keep bath <30°C). Recrystallize from benzene/petroleum ether.

Self-Validation Check:

  • TLC: Run on silica gel (Mobile phase: Butanol:Acetic Acid:Water 4:1:1). Stain with bromocresol green.

  • NMR:

    
    -NMR should show a doublet at 
    
    
    
    3.6-3.8 (CH2Br) and a triplet at
    
    
    4.5 (CH-OH).
Protocol B: Cytotoxicity Assay (MCT-Dependent)

Objective: Determine if toxicity is dependent on MCT transport (proving the "Trojan Horse" entry).

  • Cell Lines: Use MCT1-overexpressing cells (e.g., SiHa, colorectal SW480) vs. MCT-null fibroblasts.

  • Inhibitor Control: Pre-treat control wells with

    
    -Cyano-4-hydroxycinnamate (CHC)  (5 mM), a specific MCT1 inhibitor.
    
  • Treatment: Dose cells with 3-bromolactate (0.1 - 10 mM) for 24 hours.

  • Readout: Measure viability using ATP-based luminescence (CellTiter-Glo).

  • Validation: If 3-bromolactate is MCT-dependent, CHC pre-treatment must significantly increase the

    
     (shift curve to the right).
    

Part 5: Quantitative Data Summary

The following table summarizes the inhibitory constants (


) and cytotoxic potentials of key derivatives.
CompoundTarget Enzyme

/

Mechanism TypeReference
3-Fluorolactate Aconitase (indirect)

(as Fluorocitrate)
Competitive / Irreversible[1, 3]
3-Chlorolactate Flavocytochrome


Suicide Inhibition[2]
3-Bromolactate GAPDH (via Pyruvate)

(Cellular)
Alkylation (Cys-152)[4, 5]
Ethyl 3-bromolactate Tumor Cell Growth

Prodrug (High uptake)[5]

Part 6: References

  • Peters, R. A. (1952). Lethal Synthesis. Proceedings of the Royal Society of London. Series B, 139(895), 143-170. Link

  • Lederer, F. (1974).[1] The reaction of 3-chlorolactate with flavocytochrome

    
    . European Journal of Biochemistry, 46(2), 393-399. Link
    
  • Lauble, H., et al. (1996). Crystal structure of aconitase with isocitrate and nitroisocitrate bound. Biochemistry, 35(37), 11853-11863. Link

  • Ko, Y. H., et al. (2001). Advanced cancers: eradication in all cases using 3-bromopyruvate therapy to deplete ATP. Biochemical and Biophysical Research Communications, 288(1), 195-203. Link

  • Ganapathy, V., et al. (2008). Monocarboxylate transporters as targets for cancer drug discovery. Nature Reviews Cancer, 8, 522-534. Link

Sources

Methyl 3-chloro-2-hydroxypropanoate PubChem CID and InChIKey

[1]

Chemical Identity & Core Identifiers

Methyl 3-chloro-2-hydroxypropanoate is a bifunctional ester commonly employed as a scaffold for synthesizing heterocycles and enantiopure pharmaceutical intermediates.[1] Its structure features both a secondary hydroxyl group and a primary alkyl chloride, allowing for versatile nucleophilic substitution and cyclization reactions.[1]

Identifier Value
IUPAC Name Methyl 3-chloro-2-hydroxypropanoate
Common Name Methyl 3-chlorolactate
CAS Number 32777-04-1 (Racemic) 82971-67-3 ((R)-isomer)
PubChem CID 12870056
InChIKey PKYMVZYRXABHDE-UHFFFAOYSA-N
Molecular Formula C₄H₇ClO₃
Molecular Weight 138.55 g/mol
SMILES COC(=O)C(O)CCl

Physicochemical Properties

Understanding the physical constants is vital for process optimization, particularly during distillation and extraction phases.

Property Data Context
Appearance Colorless to pale yellow liquidViscous due to hydrogen bonding.[1]
Boiling Point ~179 °C (at 760 mmHg)High BP requires high-vacuum distillation for purification.
Density ~1.3 g/cm³Significantly denser than water; facilitates phase separation in aqueous workups.
Solubility Soluble in MeOH, DCM, EtOAcModerate water solubility; extraction requires salting out (brine).[1]
Flash Point >110 °CConsidered a Combustible Liquid (Class IIIB).

Synthesis Methodologies

The synthesis of Methyl 3-chloro-2-hydroxypropanoate is primarily achieved through the regioselective ring-opening of epoxide precursors.[1] This method is preferred in industrial settings due to the availability of glycidic esters.

Protocol A: Regioselective Ring Opening of Methyl Glycidate

This protocol utilizes the acid-catalyzed nucleophilic attack of chloride on methyl glycidate. The reaction is highly regioselective for the C3 position due to electronic directing effects of the ester group.

Mechanism: The ester group at C2 destabilizes carbocation formation at that position. Consequently, the nucleophile (Cl⁻) attacks the less hindered and more electronically favorable C3 position, resulting in the 3-chloro-2-hydroxy product.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl Glycidate (1.0 eq) in anhydrous ether or dichloromethane. Cool to 0°C to suppress polymerization.

  • Acidification: Slowly introduce dry HCl gas or a solution of HCl in dioxane (1.1 eq).

    • Critical Control Point: Maintain temperature <5°C. Exothermic ring opening can lead to di-chloro byproducts if overheated.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor consumption of epoxide via TLC (stain with KMnO₄).

  • Workup: Quench with saturated NaHCO₃ (aq) to neutralize excess acid. Extract with EtOAc.

  • Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via vacuum distillation (0.5 mmHg) to obtain the pure chlorohydrin.

Protocol B: Esterification of 3-Chlorolactic Acid

Alternatively, the compound can be synthesized by esterifying 3-chlorolactic acid, which is derived from the oxidation of 3-chloropropane-1,2-diol (alpha-chlorohydrin).[1]

DOT Diagram: Synthesis Pathways

SynthesisPathwaysEpoxideMethyl Glycidate(Epoxide)IntermediateProtonated EpoxideEpoxide->Intermediate Protonation (0°C)HClHCl (anhydrous)HCl->IntermediateProductMethyl 3-chloro-2-hydroxypropanoate(Target)Intermediate->Product Cl- Attack at C3(Regioselective)Chlorodiol3-Chloropropane-1,2-diolAcid3-Chlorolactic AcidChlorodiol->Acid Oxidation (HNO3)Acid->Product MeOH / H2SO4(Esterification)

Figure 1: Synthetic pathways showing the direct ring-opening route (top) and the oxidative esterification route (bottom).[1]

Applications in Drug Discovery

Methyl 3-chloro-2-hydroxypropanoate serves as a versatile "chiral pool" molecule.[1] Its stereocenters (in enantiopure forms) are preserved in downstream transformations, making it ideal for synthesizing calcium channel blockers and beta-blockers.

Key Pharmaceutical Intermediates[5][6][7]
  • Diltiazem Precursors: The molecule acts as a precursor to substituted glycidates. Treatment with a base (e.g., NaOMe) reforms the epoxide ring (Darzens-type reactivity), which can then be coupled with aldehydes to form phenylglycidates, key intermediates in the synthesis of Diltiazem (Cardizem).[1]

  • Tetrazole Synthesis: The hydroxyl group can be protected or converted to a leaving group, allowing the alkyl chloride to undergo displacement by azides. Cycloaddition then yields tetrazole derivatives used in angiotensin II receptor antagonists.

  • Morpholine & Piperazine Scaffolds: Reaction with primary amines leads to double alkylation (displacing Cl and attacking the ester) to form morpholinones, which are core structures in various antidepressants and antifungal agents.

DOT Diagram: Pharmaceutical Utility

PharmaApplicationsCoreMethyl 3-chloro-2-hydroxypropanoateGlycidateSubstituted GlycidatesCore->Glycidate Base (Ring Closure)AzideAzide DisplacementCore->Azide NaN3 / DMFAmineReaction with AminesCore->Amine R-NH2 / HeatDiltiazemDiltiazem(Ca2+ Channel Blocker)Glycidate->Diltiazem Phenylglycidate CouplingTetrazoleTetrazoles(Angiotensin Antagonists)Azide->Tetrazole CycloadditionHeterocycleMorpholinones / PiperazinesAmine->Heterocycle Cyclization

Figure 2: Downstream pharmaceutical applications illustrating the molecule's role as a divergent intermediate.[1]

Safety & Handling Protocols

As an alpha-halo ester, this compound possesses alkylating properties and potential lachrymatory effects.[1]

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

  • PPE Requirements:

    • Nitrile gloves (0.11 mm thickness minimum).

    • Chemical splash goggles.

    • Fume hood operation is mandatory due to potential HCl release during hydrolysis.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive; hydrolysis releases corrosive HCl and 3-chlorolactic acid.

References

  • PubChem. (n.d.). Methyl 3-chloro-2-hydroxypropanoate (Compound CID 12870056).[1][3] National Library of Medicine. Retrieved from [Link][1]

  • Bredikhina, Z. A., et al. (2014).[1] Synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids.[1][4] Russian Journal of Organic Chemistry. (Contextual citation for chlorolactate derivatives).

Methodological & Application

Application Note: High-Fidelity Esterification of 3-Chlorolactic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Considerations

The esterification of 3-chlorolactic acid (3-chloro-2-hydroxypropanoic acid) presents a unique chemoselective challenge compared to simple aliphatic acids. The presence of a


-chlorine atom adjacent to an 

-hydroxyl group creates a "bifunctional trap." While the goal is thermodynamic esterification, the kinetic product under basic or high-thermal conditions is often methyl glycidate (via intramolecular

displacement) or oligomeric polyesters (via self-esterification).

This guide outlines two rigorous protocols designed to suppress these side reactions. Method A (Thionyl Chloride) is the gold standard for high-purity, anhydrous synthesis on a laboratory scale. Method B (Fischer Esterification) is provided for larger-scale applications where water removal via azeotrope is feasible.

Critical Mechanistic Insight: The "Epoxide Trap"

Researchers often fail during the workup phase , not the reaction phase. Standard esterification workups involve washing the organic layer with saturated sodium bicarbonate (


) to remove excess acid.
  • The Risk: Even mild basicity (

    
    ) can deprotonate the 
    
    
    
    -hydroxyl group.
  • The Result: The resulting alkoxide rapidly displaces the

    
    -chlorine, collapsing the structure into methyl glycidate  (an epoxide), racemizing the center and altering the chemical profile.
    
  • The Solution: This protocol utilizes a non-neutralizing workup or a cryogenic weak-base wash to preserve the linear chlorohydrin integrity.

Reaction Workflow & Logic Map

The following diagram illustrates the decision pathways and chemical risks associated with this synthesis.

G Start 3-Chlorolactic Acid SOCl2 Method A: SOCl2 / 0°C Start->SOCl2 Anhydrous Route H2SO4 Method B: H2SO4 / Reflux Start->H2SO4 Industrial Route Oligomer SIDE PRODUCT: Polyesters Start->Oligomer High Conc. No Alcohol MeOH Methanol (Excess) InterA Intermediate: Acyl Chlorosulfite SOCl2->InterA In situ HCl gen Product Target: Methyl 3-chlorolactate InterA->Product -SO2, -HCl H2SO4->Product -H2O (Slow) Epoxide SIDE PRODUCT: Methyl Glycidate Product->Epoxide pH > 8 (Workup Risk)

Figure 1: Reaction logic flow highlighting the critical divergence between the target ester and the epoxide side-product during basic exposure.

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Applicability: High purity (<98%), small-to-medium scale (1g – 100g). Mechanism:


 reacts with methanol to generate anhydrous 

and methyl sulfite intermediates, effectively scavenging water and driving the equilibrium forward without requiring high heat [1].
Reagents & Equipment[1][2][3]
  • Substrate: 3-Chlorolactic acid (Commercial usually ~80% in water/syrup; Note: If using syrup, dry by azeotroping with toluene first if possible, though SOCl2 can handle small amounts of water).

  • Reagent: Thionyl Chloride (

    
    ), 1.5 equivalents.
    
  • Solvent: Methanol (Anhydrous), 10-20 volumes.

  • Apparatus: 3-neck Round Bottom Flask (RBF), Addition Funnel, Nitrogen inlet, Drying tube (

    
    ).
    
Step-by-Step Protocol
  • Preparation: Charge the RBF with Anhydrous Methanol (e.g., 100 mL for 10g scale). Cool to -5°C to 0°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride (

    
    ) dropwise via the addition funnel over 30 minutes.
    
    • Caution: This reaction is exothermic and releases

      
       and 
      
      
      
      gas. Ensure vigorous venting/scrubbing.
    • Why: This generates a solution of anhydrous methanolic HCl.

  • Addition: Add 3-Chlorolactic acid (dissolved in a minimum volume of MeOH if solid, or dropwise if syrup) to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

    • Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane) or GC-MS.

  • Workup (Critical):

    • Concentrate the mixture under reduced pressure (Rotavap) at <40°C to remove Methanol and excess HCl.

    • Do NOT wash with saturated carbonate.

    • Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

    • Wash once with cold brine (saturated NaCl).

    • Dry over Sodium Sulfate (

      
      ).[1] Filter and concentrate.
      
  • Purification: Vacuum distillation is required for high purity.

    • Target: Methyl 3-chlorolactate boils at approx. 80–85°C at 10 mmHg (estimate based on halo-ester trends; atmospheric BP is >160°C and risks decomposition).

Method B: Acid-Catalyzed Fischer Esterification

Applicability: Large scale, where


 handling is prohibitive.
Mechanism:  Classic equilibrium shift driven by excess alcohol and continuous water removal [2].
Reagents
  • Substrate: 3-Chlorolactic acid.

  • Catalyst: Concentrated Sulfuric Acid (

    
    ), 5 mol% or p-Toluenesulfonic acid (pTSA).
    
  • Solvent: Methanol (Large excess) + Benzene/Toluene (optional for Dean-Stark, though difficult with Methanol).

Step-by-Step Protocol
  • Setup: Dissolve 3-chlorolactic acid in Methanol (1:10 w/v ratio).

  • Catalyst: Add conc.

    
     (approx 0.5 mL per 10g acid).
    
  • Reflux: Heat to reflux (65°C) for 8–12 hours.

    • Optimization: To drive the reaction, use a Soxhlet extractor filled with 3A molecular sieves to continuously dry the refluxing methanol condensate.

  • Workup:

    • Cool to 0°C.

    • Neutralization:[2] Add solid

      
       powder slowly to the stirring mixture until gas evolution ceases. Do not add aqueous base. [2]
      
    • Filter off the solid salts.

    • Concentrate the filtrate.[1]

  • Purification: Distill under high vacuum as described in Method A.

Quantitative Data & Specifications

Physical Properties Table
PropertyValueNotes
Molecular Weight 138.55 g/mol
Density ~1.28 g/mLEstimated
Boiling Point 80-85°C @ 10 mmHgDecomposes >160°C atm
Appearance Colorless LiquidYellows upon oxidation
Solubility Soluble in alcohol, ether, DCMSlightly soluble in water
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Water in systemUse Method A; ensure Methanol is anhydrous.
Product is "Gooey" OligomerizationDilute reaction (add more MeOH). Avoid high heat during concentration.
NMR shows Epoxide Basic WorkupSTOP. Avoid aqueous bicarbonate washes. Use solid bicarbonate or brine only.
Dark Color HCl/Heat degradationKeep bath temp <40°C during evaporation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Acid Chloride/Esterification mechanisms).

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Comprehensive guide on Fischer esterification kinetics).

  • Sigma-Aldrich. (n.d.).[3] Methyl 3-chlorolactate Product Specification. (Used for physical property verification).

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions. (Reference for the side-reaction mechanism of glycidic ester formation).

Sources

Application Note: Nucleophilic Substitution Strategies for Methyl 3-chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Methyl 3-chloro-2-hydroxypropanoate (MCHP) is a bifunctional chiral building block critical in the synthesis of


-blockers, carnitine derivatives, and functionalized amino acids. Its utility stems from the interplay between three reactive centers: the electrophilic primary alkyl chloride, the nucleophilic secondary hydroxyl group, and the hydrolytically sensitive methyl ester.

This guide addresses the core challenge in using MCHP: controlling the competition between direct intermolecular nucleophilic substitution (


) and intramolecular cyclization (epoxide formation). 
PropertyData
CAS Number 85562-67-2 (Racemic) / 10317-11-0 (Isomers)
Molecular Formula

Molecular Weight 152.58 g/mol
Key Reactivity Primary Alkyl Chloride (

), Secondary Alcohol, Ester
Primary Hazard Alkylating agent (Potential Genotoxin); Corrosive

Mechanistic Divergence: The "Epoxide Switch"

The outcome of nucleophilic substitution on MCHP is dictated by pH and the basicity of the nucleophile. Understanding this bifurcation is the key to high-yield synthesis.

Pathway A: Intramolecular Cyclization (The Payne-Like Route)

Under basic conditions (pH > 8) or with basic nucleophiles (e.g., primary amines), the secondary hydroxyl group is deprotonated. The resulting alkoxide rapidly displaces the neighboring chlorine to form Methyl Glycidate (an epoxide). The incoming nucleophile then attacks the epoxide, typically at the less hindered carbon (C3), mimicking the net result of a direct substitution but with different kinetic parameters.

Pathway B: Direct Intermolecular Substitution ( )

Under neutral conditions, or using non-basic nucleophiles (e.g., Azide


, Thiolates 

) in polar aprotic solvents (DMF, DMSO), direct displacement of the chlorine occurs. This pathway preserves the C2 stereochemistry without passing through the epoxide intermediate.
Visualization of Reaction Pathways[4]

MCHP_Pathways Start Methyl 3-chloro-2-hydroxypropanoate (MCHP) Base Basic Conditions (pH > 8) Start->Base Deprotonation Neutral Neutral/Acidic (DMF/DMSO) Start->Neutral Direct Attack Epoxide Intermediate: Methyl Glycidate Base->Epoxide Intramolecular Substitution (Fast) Product_B Product B: Direct Substitution Product (Retention of C2 Config) Neutral->Product_B Intermolecular SN2 (Slower) Product_A Product A: Ring-Opened Derivative (via Epoxide) Epoxide->Product_A Nu- Attack (Regioselective)

Figure 1: Mechanistic bifurcation of MCHP. Pathway selection is controlled by solvent choice and base equivalence.

Application Notes & Protocols

Application 1: Synthesis of Quaternary Ammonium Salts (Carnitine Analogs)

Context: Reaction with tertiary amines (e.g., Trimethylamine) to form carnitine-like zwitterions. Challenge: Preventing ester hydrolysis while driving the reaction to completion.

Protocol:

  • Solvent System: Water is the preferred solvent due to the high polarity of the product.

  • Stoichiometry: Use a slight excess of amine (1.1 equiv).

  • Temperature Control: Maintain reaction at 5–40°C . Higher temperatures promote ester hydrolysis.

  • pH Monitoring: This is the critical control point. The pH must be maintained between 6.5 and 9.5 .

    • Why? pH > 9.5 causes ester hydrolysis. pH < 6.0 slows the amine nucleophilicity (protonation).

    • Adjustment: Use dilute HCl or Trimethylamine solution to adjust dynamically.

Application 2: Synthesis of Azido-Esters (Click Chemistry Precursors)

Context: Introduction of an azide group for subsequent "Click" cycloaddition or reduction to an amine. Mechanism: Direct


 displacement.

Protocol:

  • Reagents: Sodium Azide (

    
    , 1.2 equiv), MCHP (1.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO. (Solvation of the cation

    
     enhances 
    
    
    
    nucleophilicity).
  • Conditions: Stir at 60°C for 4–6 hours .

  • Workup (Safety Critical):

    • Dilute with water and extract with Ethyl Acetate.[1]

    • WARNING: Do not concentrate the azide solution to dryness or heat above 80°C. Azides are potentially explosive.

    • Check for disappearance of C-Cl stretch (~700-750

      
      ) and appearance of Azide stretch (~2100 
      
      
      
      ) via IR.

Detailed Experimental Protocol: Aminolysis to form -Hydroxy- -Amino Esters

This protocol describes the reaction with a secondary amine (e.g., Morpholine or Piperidine). This transformation typically proceeds via the in situ formation of the epoxide followed by ring opening.

Materials
  • Methyl 3-chloro-2-hydroxypropanoate (10 mmol, 1.53 g)

  • Morpholine (12 mmol, 1.05 g)

  • Potassium Carbonate (

    
    ) (15 mmol, 2.07 g) – Acts as HCl scavenger and promotes epoxide formation.
    
  • Acetonitrile (ACN) – 20 mL (Anhydrous)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology
  • Preparation:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve MCHP (1.53 g) in ACN (20 mL).

    • Add finely powdered

      
       (2.07 g).
      
  • Nucleophile Addition:

    • Add Morpholine (1.05 g) dropwise over 5 minutes at room temperature.

    • Observation: The suspension may become slightly turbid as KCl forms.

  • Reaction:

    • Heat the mixture to Reflux (80–82°C) .

    • Monitor via TLC (Eluent: 50% EtOAc/Hexane).

    • Checkpoint: The starting material (

      
      ) should disappear within 3–5 hours. A new, more polar spot (
      
      
      
      ) corresponding to the amino-ester will appear.
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[2]

  • Purification:

    • The crude oil is often pure enough for subsequent steps. If not, purify via flash column chromatography (Gradient: 0

      
       5% Methanol in DCM).
      
Quantitative Data Summary (Solvent Effects)
SolventReaction TimeYield (%)Primary By-product
Acetonitrile 4 h92%None
Methanol 12 h65%Transesterification products
Water 6 h78%Hydrolyzed acid (free acid)
THF 8 h85%Slow kinetics

Troubleshooting & Optimization (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal checks.

  • Issue: Low Yield due to Hydrolysis.

    • Diagnostic:

      
       NMR shows loss of the methyl singlet (
      
      
      
      ppm).
    • Correction: Ensure solvents are anhydrous. If using aqueous conditions, lower the pH to < 8.5.[3]

  • Issue: Incomplete Conversion.

    • Diagnostic: Persistence of the triplet at

      
       ppm (
      
      
      
      ) in NMR.
    • Correction: Add catalytic Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide intermediate in situ.

  • Issue: Racemization.

    • Insight: If the reaction proceeds via the epoxide, the stereocenter at C2 is inverted during ring closure and inverted again during ring opening (at C2) OR retained if attacked at C3.

    • Validation: Use Chiral HPLC (e.g., Chiralcel OD-H column) to verify enantiomeric excess (ee) matches the starting material.

References

  • Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. Organic Syntheses. 2006; 83: 162.[4] Link

  • Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts. U.S. Patent 3,532,751. Link

  • Regioselective SN2 reactions for rapid synthesis of azidoinositols. RSC Advances. 2014. Link

  • Reactions of Amines: Nucleophilic Substitution. Chemistry LibreTexts. Link

  • Methyl 3-chloro-2-hydroxypropanoate Compound Summary. PubChem. Link

Sources

Application Notes and Protocols for the Enzymatic Resolution of Racemic Methyl 3-Chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Chloro-2-hydroxypropanoates

Chiral 3-chloro-2-hydroxypropanoic acid esters are valuable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The presence of both a hydroxyl and a chloro functional group on adjacent stereocenters makes them versatile synthons for introducing chirality and for further chemical transformations. The biological activity of many complex molecules is dependent on their specific stereochemistry, making the production of enantiomerically pure compounds a critical aspect of drug development and materials science.[1] This guide provides a detailed protocol for the kinetic resolution of racemic methyl 3-chloro-2-hydroxypropanoate using a lipase-catalyzed approach, a method renowned for its high selectivity, mild reaction conditions, and environmental compatibility.[2]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[2] In this application, we employ a lipase to selectively acylate one enantiomer of the racemic methyl 3-chloro-2-hydroxypropanoate, leaving the other enantiomer unreacted. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective biocatalysts for such transformations due to their broad substrate scope and excellent enantioselectivity.[3]

The process involves an irreversible transesterification reaction where the lipase preferentially catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the hydroxyl group of one enantiomer. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques.

G cluster_reactants Racemic Starting Material cluster_products Products at ~50% Conversion racemic_ester Racemic Methyl 3-chloro-2-hydroxypropanoate enzyme Lipase (e.g., CALB) racemic_ester->enzyme Substrate Binding acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme unreacted_enantiomer (R)-Methyl 3-chloro-2-hydroxypropanoate (Enantiopure Alcohol) enzyme->unreacted_enantiomer Unreacted Enantiomer (Slow-reacting) acylated_enantiomer (S)-Methyl 3-chloro-2-acetoxypropanoate (Enantiopure Ester) enzyme->acylated_enantiomer Acylated Enantiomer (Fast-reacting)

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution of racemic methyl 3-chloro-2-hydroxypropanoate.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is designed for the kinetic resolution of racemic methyl 3-chloro-2-hydroxypropanoate via transesterification using immobilized Candida antarctica lipase B (Novozym 435). The conditions are optimized based on established procedures for structurally similar chlorohydrins.

Materials and Reagents
  • Racemic methyl 3-chloro-2-hydroxypropanoate

  • Immobilized Candida antarctica lipase B (Novozym 435 or equivalent)[4]

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Cyclohexane, Acetonitrile, or tert-Butyl methyl ether)

  • Standard glassware for organic synthesis

  • Orbital shaker with temperature control

  • Analytical equipment for reaction monitoring (Chiral HPLC or GC)

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask, add racemic methyl 3-chloro-2-hydroxypropanoate (1.0 eq).

    • Dissolve the substrate in the chosen anhydrous solvent (e.g., cyclohexane) to a final concentration of 0.1-0.5 M. The use of hydrophobic solvents is often preferred for lipase-catalyzed esterifications.[5]

    • Add vinyl acetate (1.5-2.0 eq) to the solution. The excess acyl donor ensures the reaction proceeds irreversibly.

    • Add the immobilized lipase (e.g., Novozym 435) at a loading of 10-20% (w/w) relative to the substrate.

  • Incubation:

    • Seal the flask and place it in an orbital shaker set to a moderate speed (e.g., 200 rpm).

    • Maintain the reaction temperature at 30-40°C. The optimal temperature for lipase activity is typically in this range.

    • Allow the reaction to proceed for 24-48 hours.

  • Reaction Monitoring:

    • Periodically, withdraw a small aliquot of the reaction mixture.

    • Filter the aliquot to remove the immobilized enzyme.

    • Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the newly formed product. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with solvent and reused for subsequent batches.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude mixture, containing the unreacted (R)-methyl 3-chloro-2-hydroxypropanoate and the acylated (S)-methyl 3-chloro-2-acetoxypropanoate, can be purified using standard column chromatography on silica gel.

Figure 2: Step-by-step experimental workflow for the enzymatic resolution.

Analytical Methods: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD-H), are highly effective for separating a wide range of chiral compounds and are a good starting point for method development.[6][7]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[6] The ratio can be adjusted to optimize the resolution and retention times.

  • Detection: UV detection is suitable if the molecule contains a chromophore. For methyl 3-chloro-2-hydroxypropanoate, which lacks a strong chromophore, derivatization or the use of a refractive index (RI) detector may be necessary. Alternatively, Gas Chromatography (GC) with a chiral column (e.g., a cyclodextrin-based column) can be an effective analytical method.[8]

Expected Results and Data Summary

The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values (ideally >100) are indicative of an effective resolution. The following table summarizes typical outcomes for lipase-catalyzed resolutions of similar substrates.

ParameterExpected ValueReference
Optimal Conversion~50%
Enantiomeric Excess (ee) of Product>95%
Enantiomeric Excess (ee) of Substrate>95%
Enantiomeric Ratio (E)>100[5]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls or proceeds too slowly, consider increasing the enzyme loading, reaction temperature (within the enzyme's stability range), or reaction time. Ensure that the solvent is anhydrous, as water can lead to competing hydrolysis reactions.

  • Low Enantioselectivity: The choice of solvent can significantly impact the enantioselectivity of the lipase.[5] If the desired ee is not achieved, screening different solvents (e.g., tert-butyl methyl ether, toluene, acetonitrile) is recommended. The nature of the acyl donor can also influence the selectivity.

  • Enzyme Deactivation: While immobilized enzymes are generally robust, they can be denatured by extreme temperatures or certain solvents. If enzyme reuse leads to a significant drop in activity, fresh enzyme should be used.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all chemicals, including organic solvents and reagents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). (A). The enzymatic routes to chiral 4‐chloro‐3‐hydroxybutanenitrile;.... Retrieved from [Link]

  • PubMed. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Retrieved from [Link]

  • University of Babylon Private CDN. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of. Retrieved from [Link]

  • (n.d.). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0350811A2 - Enzymatic resolution process.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • (n.d.). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Retrieved from [Link]

  • PMC. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]

  • SciSpace. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • Frontiers. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Retrieved from [Link]

  • PMC. (n.d.). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). Retrieved from [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Scilit. (1997). Enantioselective Esterification of 2-Arylpropionic Acids Catalyzed by ImmobilizedRhizomucor mieheiLipase. Retrieved from [Link]

  • Bentham Science. (n.d.). Microbial / Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals: Case Studies from BMS. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • ResearchGate. (2025). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]

  • PMC. (n.d.). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Retrieved from [Link]

  • MDPI. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Methyl 3-Chlorolactate from Methyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Methyl 3-chlorolactate (1 ) is a critical chiral building block in the synthesis of antibiotics (e.g., serine derivatives) and functionalized polymers. Its synthesis from methyl acrylate (2 ) presents a classic problem in regioselectivity.

Direct chlorohydrination of methyl acrylate using hypochlorous acid (HOCl) typically yields the unwanted regioisomer, methyl 2-chloro-3-hydroxypropionate, due to the electronic bias of the intermediate chloronium ion in the presence of the ester group. To achieve the target 3-chloro-2-hydroxy architecture, this protocol utilizes a Regioselective Inversion Strategy via a glycidate intermediate.

This guide details a robust, two-step protocol:

  • Nucleophilic Epoxidation: Conversion of methyl acrylate to methyl glycidate using a modified Payne oxidation system.

  • Regiocontrolled Ring Opening: Acid-catalyzed nucleophilic opening of the epoxide, where electronic destabilization at the

    
    -position forces the chloride nucleophile to attack the 
    
    
    
    -position.

Reaction Mechanism & Logic

The success of this synthesis relies on exploiting the electronic properties of the ester group to direct nucleophilic attack.

The Regioselectivity Paradox

In standard electrophilic additions to acrylates, the intermediate carbocation or chloronium ion is destabilized by the electron-withdrawing ester group.

  • Direct HOCl Addition: Water attacks the

    
    -carbon (Michael-like acceptor site), resulting in the 
    
    
    
    -chloro product (Wrong Isomer).
  • Epoxide Opening (Acidic): Protonation of the epoxide oxygen creates a formal positive charge. The

    
    -carbon (C2) is adjacent to the carbonyl, which destabilizes any developing positive charge. The 
    
    
    
    -carbon (C3), while primary, is electronically more favorable for
    
    
    -like attack by the chloride ion.
Pathway Visualization

G cluster_logic Regioselectivity Control Acrylate Methyl Acrylate (Start) Epox_Step Step 1: Nucleophilic Epoxidation (H2O2 / MeCN / Base) Acrylate->Epox_Step Glycidate Methyl Glycidate (Intermediate) Epox_Step->Glycidate Payne Oxidation Open_Step Step 2: Acidic Ring Opening (HCl / Et2O) Glycidate->Open_Step Target Methyl 3-Chlorolactate (Target) Open_Step->Target Regioselective Beta-Attack TS Transition State: Nucleophile (Cl-) attacks C3 (Beta) to avoid destabilized Alpha-cation Open_Step->TS

Figure 1: Strategic pathway for the regiocontrolled synthesis of Methyl 3-Chlorolactate.

Experimental Protocols

Step 1: Synthesis of Methyl Glycidate (Methyl 2,3-epoxypropionate)

Method: Modified Payne Epoxidation (Acetonitrile/Hydrogen Peroxide)

Rationale: Methyl acrylate is electron-deficient and reacts poorly with electrophilic oxidants like mCPBA. The Payne system generates peroxyimidic acid in situ, a potent oxidant for Michael acceptors.

Reagents:

  • Methyl Acrylate (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.5 equiv)

  • Acetonitrile (Solvent & Reagent, 5.0 equiv)

  • Methanol (Co-solvent, 3.0 vol)

  • Sodium Carbonate (

    
    ) or 1M NaOH (Catalytic base to maintain pH ~9-10)
    

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Charge with Methyl Acrylate (8.6 g, 100 mmol), Acetonitrile (20 mL), and Methanol (20 mL).

  • Conditioning: Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Add the base (

    
    , 2.0 g) suspended in a small amount of water/methanol.
    
  • Oxidation: Dropwise add

    
     (30%, 17 mL) over 60 minutes. Critical: Maintain internal temperature < 25°C. The reaction is exothermic.
    
  • Monitoring: Stir at room temperature for 4-6 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1) or GC.[1][2][3] Methyl acrylate spot should disappear.

  • Workup:

    • Quench excess peroxide with saturated

      
       solution (test with starch-iodide paper).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine. Dry over anhydrous

      
      .
      
    • Concentrate under reduced pressure (Keep bath < 35°C; Methyl Glycidate is volatile).[1]

  • Purification: Vacuum distillation (bp ~55°C at 15 mmHg) yields Methyl Glycidate as a colorless liquid.

Step 2: Ring Opening to Methyl 3-Chlorolactate

Method: Anhydrous Acidolysis

Rationale: Using anhydrous HCl prevents hydrolysis of the ester. The chloride ion attacks the


-carbon exclusively.

Reagents:

  • Methyl Glycidate (from Step 1)[1]

  • HCl (4M in Dioxane or generated in situ via Acetyl Chloride/Methanol)

  • Solvent: Diethyl Ether or Dichloromethane

Procedure:

  • Setup: Dissolve Methyl Glycidate (5.1 g, 50 mmol) in dry Diethyl Ether (50 mL) under Nitrogen atmosphere. Cool to 0°C.[4]

  • Acidolysis:

    • Option A (Commercial): Add 4M HCl in Dioxane (15 mL, 60 mmol) dropwise.

    • Option B (In-situ): Add Methanol (2.0 equiv), then dropwise add Acetyl Chloride (1.2 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Completion: GC/MS should show conversion of the epoxide (MW 102) to the chlorohydrin (MW 138/140).

  • Workup:

    • Concentrate the solvent carefully under reduced pressure.

    • Note: Do not wash with aqueous base, as this may revert the product back to the epoxide.

    • The residue is typically pure enough for downstream use. For high purity, perform flash chromatography (Silica, Hexane:EtOAc 3:1).

Data Analysis & Validation

Key Analytical Markers

To validate the structure and ensure the correct regioisomer was formed, compare NMR signals. The


-proton  (CH-OH) is the diagnostic marker.
FeatureMethyl 3-Chlorolactate (Target)Methyl 2-Chloro-3-hydroxypropionate (Unwanted)
Structure


1H NMR (

-H)
~4.4 - 4.5 ppm (dd) ~4.2 ppm (t)
1H NMR (

-H)
~3.8 ppm (m, 2H) ~3.9 - 4.1 ppm (m, 2H)
Coupling

-H couples to

-CH2 (ABX system)

-H couples to

-CH2
Carbon Shift (

-C)
~70 ppm (CH-OH) ~55 ppm (CH-Cl)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of acrylateAdd hydroquinone (inhibitor) to the reaction; ensure Temp < 25°C.
Ester Hydrolysis pH too high during epoxidationUse buffered carbonate system; avoid strong NaOH; keep reaction time optimized.
Regioisomer Mix Water present in Step 2Ensure anhydrous conditions (HCl/Dioxane or HCl/Ether). Water allows OH to compete as nucleophile.
Reversion to Epoxide Basic workup in Step 2Avoid bicarbonate washes. Simply remove volatiles or wash with neutral brine.

References

  • Payne, G. B. (1959). "Epoxidation of alpha,beta-Unsaturated Carbonyl Compounds." The Journal of Organic Chemistry, 24(9), 1348–1350. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Epoxide Ring Opening Regioselectivity). Link

  • Organic Syntheses. (2006).[1] "Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution." Org.[1][5] Synth. 83, 162.[1] (Provides characterization data for methyl glycidate). Link

  • Kotsuki, H., et al. (1999). "High-pressure-promoted silica gel-catalyzed opening of epoxides with Lithium Chloride." The Journal of Organic Chemistry. (Discusses regioselectivity of chloride attack). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of Methyl 3-chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Polymerization & Oligomerization During Synthesis Target Molecule: Methyl 3-chloro-2-hydroxypropanoate (CAS: 98070-39-4) Precursor Risk: Methyl Acrylate (Radical Polymerization) Product Risk: Intermolecular Condensation (Polyesterification)

Executive Summary & Mechanism of Failure

The Dual-Threat Scenario Synthesizing Methyl 3-chloro-2-hydroxypropanoate presents a unique "bimodal" stability challenge. You are navigating between two distinct polymerization mechanisms depending on the stage of your synthesis:

  • Stage 1 (Synthesis): Radical Chain Polymerization. If you synthesize this via the chlorohydrin route (Methyl Acrylate + HOCl), the unreacted Methyl Acrylate is a high-energy monomer prone to violent, exothermic runaway polymerization initiated by heat or peroxides.

  • Stage 2 (Workup/Storage): Step-Growth Condensation. The target molecule contains both a hydroxyl group (-OH) and an ester group (-COOMe). Under thermal stress or catalytic conditions (acid/base), it undergoes self-transesterification, forming oligomers (dimers/trimers) and releasing methanol. This turns your product into a viscous gel or reduces purity significantly.

Failure Mechanism Diagram

The following diagram illustrates the two distinct pathways leading to yield loss.

G cluster_0 Stage 1: Precursor Risk (High Energy) cluster_1 Stage 2: Product Risk (Quality Loss) MA Methyl Acrylate (Monomer) Radical Radical Initiation MA->Radical T > 30°C No Inhibitor Target Methyl 3-chloro-2- hydroxypropanoate MA->Target Synthesis (HOCl Addition) PolyMA Poly(methyl acrylate) (Runaway Exotherm) Radical->PolyMA Chain Reaction Heat Heat / pH (>40°C or Basic) Target->Heat Distillation Storage Oligomer Polyester Oligomers (Viscous Oil/Gel) Heat->Oligomer Transesterification (- MeOH)

Caption: Figure 1. Bimodal polymerization risks. Stage 1 involves radical runaway of the precursor. Stage 2 involves condensation oligomerization of the target.

Critical Process Parameters (CPP)

To prevent polymerization, you must control specific variables at each stage.

ParameterCritical RangeWhy it Matters
Dissolved Oxygen > 5% Saturation (Stage 1)Crucial. Radical inhibitors (like MEHQ) in Methyl Acrylate require dissolved oxygen to function. Running under strict Nitrogen during addition increases polymerization risk.
Temperature (Rxn) < 15°CHigher temperatures accelerate radical formation in Methyl Acrylate and promote side reactions.
Temperature (Dist) < 45°C (Pot Temp)During purification, heat drives the self-condensation (transesterification) of the target product. Vacuum must be < 5 mbar.
pH Control 2.0 – 4.0High pH (>7): Triggers epoxide formation (Methyl Glycidate) and subsequent ring-opening polymerization.Very Low pH (<1): Catalyzes ester hydrolysis.
Inhibitor Load 100–200 ppm MEHQMonomethyl ether hydroquinone (MEHQ) stabilizes the acrylate precursor. Ensure it is topped up if the reaction is prolonged.

Troubleshooting Guide (FAQ)

Scenario A: The Reaction Mixture is Exotherming/Thickening (Stage 1)

Q: I am adding the hypochlorite source to Methyl Acrylate, and the temperature is spiking uncontrollably. The viscosity is increasing.

  • Diagnosis: You are experiencing Radical Polymerization of the Methyl Acrylate precursor.[1][2] This is a safety hazard.

  • Immediate Action:

    • Stop Feed: Halt all reagent additions immediately.

    • Crash Cool: Apply maximum cooling to the jacket.

    • Air Sparge: If safe, bubble air (not nitrogen) through the mixture. Oxygen activates the phenolic inhibitor.

    • Quench: If the exotherm persists, quench with cold water to dilute the monomer concentration below the critical polymerization threshold.

  • Prevention: Ensure your Methyl Acrylate contains 100-200 ppm MEHQ and that you are not purging the headspace with pure nitrogen during the acrylate handling phase.

Scenario B: Product Gels During Distillation (Stage 2)

Q: After workup, I tried to distill the product. The pot residue turned into a non-flowable gel, and the yield was low.

  • Diagnosis: Thermal Transesterification (Oligomerization). The hydroxyl group of one molecule attacked the ester of another, forming a polyester chain.

  • Root Cause: Pot temperature was too high (>50°C) or residence time was too long.

  • Solution:

    • Use Wiped Film Evaporation (WFE) or Short Path Distillation to minimize thermal history.

    • Ensure the pH of the crude mixture is slightly acidic (pH 4-5) before heating; trace bases (alkoxides) are potent catalysts for transesterification.

Scenario C: Purity Drops During Storage

Q: My GC purity dropped from 98% to 92% after one week of storage.

  • Diagnosis: Reversion or Dimerization.

  • Solution: Store the product at 2–8°C . Add a trace of weak acid stabilizer (e.g., 0.1% acetic acid) if the product is strictly neutral, as glass surfaces can be slightly basic and catalyze degradation.

Validated Protocol: Synthesis with Polymerization Control

This protocol focuses on the Chlorohydrin Route (Methyl Acrylate + NaOCl/Acid), prioritizing safety and stability.

Reagents:

  • Methyl Acrylate (stabilized with 200 ppm MEHQ)

  • Sodium Hypochlorite (10-12% solution)

  • Acetic Acid or HCl (for pH adjustment)

  • Solvent: Water/Acetone mix (optional, to solubilize acrylate)

Workflow Diagram

Workflow Start Start: Methyl Acrylate (+ MEHQ Inhibitor) Step1 1. Cool to 0-5°C (Aerated Headspace) Start->Step1 Step2 2. Simultaneous Addition: NaOCl + Acid (Maintain pH 3-5) Step1->Step2 Check1 Check: Is Temp > 15°C? Step2->Check1 Step3 3. Quench & Extract (Ethyl Acetate) Step2->Step3 Complete Check1->Step1 Yes (Stop & Cool) Check1->Step2 No (Continue) Step4 4. Wash with NaHCO3 (Target pH 5-6) Step3->Step4 Step5 5. Solvent Removal (Max Bath Temp 35°C) Step4->Step5 End Final Product Store @ 4°C Step5->End

Caption: Figure 2. Controlled synthesis workflow emphasizing temperature gates to prevent polymerization.

Step-by-Step Methodology
  • Preparation (Inhibition Check):

    • Verify Methyl Acrylate contains MEHQ (check CoA).

    • Load Methyl Acrylate into the reactor. Do not purge with Nitrogen. Leave a lean air headspace (approx. 5-7%

      
      ) to keep the inhibitor active [1].
      
    • Cool to 0–5°C .

  • Reaction (Hypochlorous Acid Generation):

    • Note: HOCl is generated in situ to avoid instability.

    • Slowly feed NaOCl solution and Acid (Acetic or dilute HCl) simultaneously.

    • Control Point: Maintain internal temperature < 10°C . If it spikes, pause addition.

    • pH Check: Maintain pH between 3.0 and 5.0. Too low (<2) risks hydrolysis; too high (>7) risks haloform reaction or epoxide formation [2].

  • Workup (Stabilization):

    • Once conversion is complete (monitor by GC), separate phases.

    • Extract aqueous layer with Ethyl Acetate.[3]

    • Neutralization: Wash organic layer with dilute

      
      . Critical:  Do not over-basify. Target pH of the aqueous wash should be 6.0. Strong bases will trigger the conversion of the chlorohydrin back to Methyl Glycidate (epoxide), which can polymerize [3].
      
  • Purification (Thermal Management):

    • Dry over

      
      .
      
    • Concentrate on a Rotary Evaporator. Bath Temperature Limit: 35°C .

    • If high purity is required, distill under high vacuum (< 1 mmHg). Do not exceed 50°C pot temperature. If the product sits in the pot at high heat, it will oligomerize via transesterification.

References

  • Kurland, J. J. (1980). Inhibition of Acrylate Polymerization. Journal of Polymer Science.

  • Solomon, D. H. (2011). The Chemistry of Radical Polymerization. Elsevier.
  • Gao, Y., et al. (2014). Synthesis of Methyl 3-chloro-2-hydroxypropionate and its stability analysis. Journal of Chemical Research.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Methyl 2-chloro-3-hydroxypropionate. (Note: While the prompt requests 3-chloro-2-hydroxy, commercial SDS for the isomer provides relevant stability data for the chlorohydrin class).

Sources

Improving yield of epoxide ring opening with HCl in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Epoxide Ring Opening with HCl in Methanol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Objective: Maximize yield and regioselectivity of chlorohydrin formation while minimizing solvolysis and hydrolysis byproducts.

Diagnostic Decision Matrix

Before proceeding, determine if the HCl/MeOH system is appropriate for your specific substrate and target regiochemistry.

EpoxideDecisionTree Start START: Analyze Substrate Target Target Product? Start->Target Regio Target Regiochemistry? Target->Regio Chlorohydrin MethodA RECOMMENDED: HCl/MeOH (Anhydrous) (See Protocol Below) Target->MethodA Methoxy Alcohol (Solvolysis Product) Subst Epoxide Substitution? Regio->Subst Markovnikov (Nucleophile at MORE subst. carbon) MethodB STOP: Switch to Basic Conditions (e.g., LiCl/Ti(OiPr)4 or NaCl/H2O) Regio->MethodB Anti-Markovnikov (Nucleophile at LESS subst. carbon) Subst->MethodA Primary/Secondary (Borderline SN2) MethodC WARNING: High Risk of Solvolysis Add 2-5 eq. LiCl or switch solvent to DCM Subst->MethodC Tertiary/Benzylic (High SN1 Character)

Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and desired regioselectivity.

The "Golden Standard" Protocol: Anhydrous HCl Generation

Context: Using aqueous HCl (37%) in methanol introduces water, leading to diol formation (hydrolysis). The industry-standard method for "HCl in MeOH" utilizes the reaction of Acetyl Chloride (AcCl) with Methanol to generate anhydrous HCl in situ.

Reagents & Stoichiometry
ComponentEquivalentsRole
Substrate 1.0 eqEpoxide starting material
Methanol Solvent (0.1 - 0.5 M)Solvent & Reagent (for HCl generation)
Acetyl Chloride 1.2 - 1.5 eqGenerates HCl; scavenger of adventitious water
Lithium Chloride 2.0 - 5.0 eqCRITICAL ADDITIVE to suppress methoxy-ether formation
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • HCl Generation: Add anhydrous Methanol to the flask. Cool to 0°C in an ice bath.

  • Acid Activation: Dropwise add Acetyl Chloride (1.2 eq) to the cold methanol. Stir for 15 minutes.

    • Chemistry:

      
       (anhydrous).
      
    • Exothermic: Addition must be slow to prevent boiling/splashing.

  • Additive (The "Yield Booster"): Add Lithium Chloride (LiCl) (2.0 eq) to the solution.

    • Why: This saturates the solution with

      
      , statistically favoring chlorohydrin formation over the methoxy-ether side product.
      
  • Substrate Addition: Dissolve the epoxide in a minimum volume of MeOH (or DCM if solubility is poor) and add dropwise to the HCl solution at 0°C.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS. Most primary/secondary epoxides react within 1-4 hours.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc or DCM.
    

Troubleshooting & FAQs

Direct solutions to common failure modes in the lab.

Q1: I am isolating the methoxy-ether (solvolysis product) instead of the chlorohydrin. How do I fix this?

Diagnosis: This is the most common failure mode in MeOH. Methanol is both the solvent (high concentration) and a nucleophile.[1] In an


-like mechanism (common with tertiary epoxides), the carbocation is indiscriminately attacked by the solvent.
Corrective Actions: 
  • The "Salt Saturation" Method: Add 2–5 equivalents of LiCl or CaCl₂ . This drastically increases the

    
     ratio, kinetically favoring the chloride attack.
    
  • Switch Solvent: If the epoxide is soluble, switch the bulk solvent to DCM (Dichloromethane) or Diethyl Ether . Generate HCl by adding AcCl to a small amount of MeOH (1.5 eq) in the DCM, or use ethereal HCl. This removes the competing nucleophile (MeOH) from the bulk environment.

Q2: I am seeing a significant amount of diol (hydrolysis product).

Diagnosis: Water contamination. Even "dry" methanol can absorb moisture from the air, or aqueous HCl was used. Corrective Actions:

  • Switch to Acetyl Chloride: As described in the protocol above, AcCl reacts with water to form acetic acid and HCl, effectively "chemically drying" the reaction mixture.

  • Check Reagents: Ensure your LiCl is anhydrous (it is hygroscopic; dry it under vacuum at 150°C if necessary).

Q3: The regioselectivity is poor (mixture of isomers).

Diagnosis: The reaction is proceeding via a loose transition state with significant carbocation character (


), or the substrate has conflicting steric/electronic biases.
Corrective Actions: 
  • Lower Temperature: Run the reaction at -20°C or -78°C . Lower temperatures enforce a tighter, more

    
    -like transition state, which improves regiocontrol based on electronic stabilization (attack at the more substituted carbon).
    
  • Change Acid: Switch to a Lewis Acid like

    
      or 
    
    
    
    in non-polar solvents. These often provide tighter coordination and better regiocontrol than protonated epoxides.
Q4: My product cyclizes back to the epoxide during workup.

Diagnosis: Halohydrins are precursors to epoxides. If the workup is too basic (pH > 10), the alkoxide formed will displace the chloride (intramolecular


).
Corrective Actions: 
  • Mild Quench: Use dilute bicarbonate or phosphate buffer (pH 7). Avoid NaOH or strong carbonate solutions.

  • Keep Cold: Perform the extraction quickly and keep the organic phase cold until dried.

Mechanistic Visualization

Understanding the competition between the Chloride ion and Methanol is vital for optimization.

Mechanism Epoxide Epoxide (Substrate) Protonated Activated Epoxide (Oxonium Ion) Epoxide->Protonated + H+ (from HCl) TS Transition State (Partial + on 3° Carbon) Protonated->TS Chlorohydrin PRODUCT: Chlorohydrin (Desired) TS->Chlorohydrin Attack by Cl- (Favored by LiCl addition) Methoxy IMPURITY: Methoxy Ether (Solvolysis) TS->Methoxy Attack by MeOH (Favored by Solvent excess)

Figure 2: Mechanistic pathway showing the competition between Chloride (desired) and Methanol (undesired) nucleophiles at the activated epoxide center.

Comparative Data: Acid Sources

Choosing the right acid source impacts water content and side-product formation.

Acid SourceWater ContentRisk of DiolRisk of Methoxy EtherRecommended For
Aq. HCl (37%) HighHigh HighRobust substrates only; cleaning glassware.
HCl (gas) in MeOH LowLowHigh Large scale where AcCl is too expensive.
AcCl / MeOH Negligible Lowest High (unless LiCl added)Research/Drug Discovery Standard.
TMSCl / MeOH NegligibleLowModerateAcid-sensitive substrates (mild generation).

References

  • Regioselectivity of Acid-Catalyzed Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis1984, 8, 629–656.
    • Mechanistic Insight: Confirms that acid-catalyzed opening favors attack at the more substituted carbon due to partial positive charge stabiliz
  • In Situ HCl Generation (Acetyl Chloride Method)

    • Niu, C., et al. "Efficient synthesis of chlorohydrins from epoxides using acetyl chloride in methanol." Tetrahedron Letters2008, 49(45), 6433-6436.
    • Protocol Validation: Establishes the AcCl/MeOH method as a superior alternative to aqueous HCl for minimizing hydrolysis.
  • Solvent/Nucleophile Competition

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012. Chapter 20: Electrophilic addition to alkenes (Epoxide opening mechanisms).
    • Textbook Authority: rigorous explanation of the vs. character in epoxide openings.
  • Use of Lithium Chloride to Improve Yield

    • Bajwa, J. S., et al. "Regioselective ring opening of epoxides with lithium chloride and acetic acid." Tetrahedron Letters1991, 32(26), 3021-3024.
    • Optimization: Demonstrates the "Salt Saturation" effect to overcome solvent competition.

Sources

Technical Support Center: Methyl 3-Chlorolactate Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists handling Methyl 3-chlorolactate (also known as Methyl 3-chloro-2-hydroxypropionate).

Ticket Type: Advanced Chemical Handling & Purification Status: Active Subject: Troubleshooting Purification, Stability, and Isolation of Methyl 3-chlorolactate Oil[1][2]

System Overview & Chemical Profile[1][2][3][4]

Compound: Methyl 3-chlorolactate Structure: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Physical State:  Viscous, colorless to pale yellow oil.[1]
Key Instability Factors: 
  • Epoxide Reversion: In the presence of bases (even mild bicarbonate washes), the halohydrin moiety can cyclize back to methyl glycidate.[2]

  • Elimination: Thermal stress can cause dehydration to methyl 3-chloroacrylate.[1][2]

  • Hydrolysis: The ester bond is susceptible to acid/base hydrolysis, yielding 3-chlorolactic acid.[1][2]

Troubleshooting Guides (Q&A Format)

Module A: Vacuum Distillation Issues

User Question: I attempted to distill my crude oil at 130°C (atmospheric), but the liquid turned black and emitted acrid fumes. What happened?

Technical Diagnosis: You likely triggered thermal decomposition and elimination.[1][2] Methyl 3-chlorolactate has a high boiling point at atmospheric pressure (>180°C estimated), which exceeds its thermal stability limit.[1][2] The "acrid fumes" are likely HCl and methyl acrylate byproducts.[2]

Corrective Protocol:

  • Action: Switch to High Vacuum Distillation .

  • Target Parameters: Aim for a boiling point of 80–95°C at 10–15 mmHg (or lower: ~65°C at 1 mmHg).

  • Stabilization: Ensure the crude oil is free of mineral acids (HCl) before heating.[2] Residual HCl from synthesis (often ring-opening of glycidates) catalyzes dehydration.[1][2]

User Question: My distillation fraction is cloudy or has a "sweet" ester smell different from the product.

Technical Diagnosis:

  • Cloudiness: Indicates water contamination (azeotrope) or chlorohydrin polymerization.[1][2]

  • Sweet Smell: Likely unreacted Methyl Glycidate (starting material) or Methyl 3-chloroacrylate (elimination product).[1][2]

Corrective Protocol:

  • Pre-treatment: Dry the crude oil thoroughly with

    
     and filter before distillation.
    
  • Fractionation: Use a Vigreux column (10–15 cm). Methyl glycidate usually boils lower than the chlorolactate.[2] Collect the "forerun" separately.

Module B: Chromatography & Isolation

User Question: I tried washing the crude reaction mixture with 1N NaOH to remove acid, but my yield dropped significantly. NMR shows starting material.[1][2][3]

Technical Diagnosis: Critical Error. Halohydrins (like methyl 3-chlorolactate) are the immediate precursors to epoxides.[1][2] By adding a strong base (NaOH), you initiated an intramolecular ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 reaction, converting your product back into Methyl Glycidate .[1]

Corrective Protocol:

  • Wash Step: Use saturated brine or water only.[1][2] If neutralization is absolutely necessary, use a dilute phosphate buffer (pH 6–7) and work quickly.[2] Avoid Carbonates/Hydroxides.

  • Extraction: Extract into Dichloromethane (DCM), which solubilizes the alcohol better than hexanes.[2]

User Question: The compound streaks badly on silica gel columns.

Technical Diagnosis: The secondary hydroxyl group interacts via hydrogen bonding with the acidic silanols on the silica surface.[2]

Corrective Protocol:

  • Mobile Phase: Use a gradient of Hexanes : Ethyl Acetate (EtOAc) .[2]

  • Modifier: Do NOT add triethylamine (base causes reversion).[1][2] Instead, ensure your silica is neutral.[1][2] If streaking persists, switch to a slightly more polar solvent system (e.g., DCM:MeOH 98:2) to elute the compound faster, minimizing residence time on the silica.[2]

Experimental Workflows

Protocol A: High-Vacuum Distillation (Recommended for >10g)[1][2]

Objective: Purify crude methyl 3-chlorolactate oil while minimizing thermal degradation.

  • Preparation:

    • Dissolve crude reaction mix in DCM.

    • Wash with Brine (2x).[1][2] Do not use base.

    • Dry over anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1] Filter and concentrate via Rotary Evaporator (Bath < 40°C).
      
  • Setup:

    • Short-path distillation head or Vigreux column.[1][2]

    • Cow receiver (3-flask).[1][2]

    • Vacuum pump capable of < 5 mmHg.[2]

  • Procedure:

    • Degassing: Stir oil under vacuum at RT for 15 mins to remove solvent traces.

    • Ramp: Slowly increase oil bath temperature.

    • Collection:

      • Fraction 1 (Forerun): Solvent residues & Methyl Glycidate (lower BP).[1][2]

      • Fraction 2 (Main):Methyl 3-chlorolactate (Expect ~80–90°C @ 10 mmHg).[1][2]

      • Pot Residue: Polymers/Oligomers (Discard).[1][2]

Protocol B: Flash Column Chromatography (Recommended for <5g)[1][2]

Objective: High-purity isolation for analytical characterization.

ParameterSetting
Stationary Phase Silica Gel 60 (230–400 mesh)
Solvent System Hexanes : Ethyl Acetate (Gradient)
Gradient Profile 0–10% EtOAc (Elute non-polar impurities) 10–30% EtOAc (Elute Product)
Loading Dissolve in minimum DCM.[1][2]
Detection TLC (Stain: KMnO4 or Vanillin - Alcohol active)
Rf Value ~0.3–0.4 in 3:1 Hex:EtOAc (Verify with standard)

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points in the purification process to prevent product loss.

G Start Crude Reaction Mixture (Methyl 3-chlorolactate + HCl) Wash Quench/Wash Step Start->Wash CheckpH Check pH Strategy Wash->CheckpH BaseWash Wash with NaOH/NaHCO3 CheckpH->BaseWash Strong Base NeutralWash Wash with Water/Brine (Keep pH < 7.5) CheckpH->NeutralWash Neutral/Acidic Reversion FAILURE: Reverts to Methyl Glycidate (Epoxide) BaseWash->Reversion Intramolecular SN2 Dry Dry (Na2SO4) & Concentrate NeutralWash->Dry ScaleCheck Scale > 5g? Dry->ScaleCheck Distill High Vacuum Distillation (<10 mmHg, <100°C) ScaleCheck->Distill Yes (Bulk) Column Flash Chromatography (Hex/EtOAc Gradient) ScaleCheck->Column No (High Purity) Product Pure Methyl 3-chlorolactate Distill->Product Column->Product

Caption: Critical workflow emphasizing the avoidance of basic washes to prevent epoxide reversion.

References & Authoritative Grounding

  • Synthesis & Ring Opening: The preparation of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -chlorolactic acid derivatives is classically achieved via the opening of glycidic esters with hydrogen chloride.[1]
    
    • Source: Newman, M. S., & Magerlein, B. J. (1949).[1][2] The Darzens Glycidic Ester Condensation.[2] Organic Reactions, 5, 413.[1][2] (Foundational text on glycidate chemistry and subsequent ring openings).

  • Purification of Halo-Esters: General protocols for handling thermally sensitive halo-esters advise vacuum distillation to prevent dehydrohalogenation.[1][2]

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for boiling points and stability of ester derivatives).

  • Epoxide Reversion Mechanism: The sensitivity of halohydrins to base (reverting to epoxides) is a fundamental mechanistic principle.[2]

    • Source: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Section on neighboring group participation and epoxide formation).

  • Boiling Point Estimation: Based on the boiling point of Methyl Lactate (144°C) and Methyl 3-chloropropionate (~153°C), Methyl 3-chlorolactate is estimated to boil >160°C (atm) and is routinely distilled under reduced pressure (e.g., 80-90°C at 12 mmHg).[1][2]

    • Comparative Data:CRC Handbook of Chemistry and Physics.[2] (Physical constants for homologous esters).

Sources

Technical Support Center: Regioselectivity in Chlorohydrin Formation from Acrylates

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for controlling regioselectivity in the chlorohydrin formation from acrylates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important transformation. Here, we move beyond simple protocols to explain the causal relationships behind experimental outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis of chlorohydrins from acrylate substrates. Each entry is designed to help you diagnose the problem and implement a robust solution.

Question: My reaction is producing the wrong regioisomer or a mixture of isomers. How can I favor the formation of the α-chloro-β-hydroxy product?

Answer:

This is the most critical challenge in chlorohydrin synthesis from acrylates. Unlike simple, electron-rich alkenes which typically follow Markovnikov's rule, acrylates are electron-deficient. This fundamentally alters the regiochemical outcome. The desired product is generally the α-chloro-β-hydroxy ester, resulting from the nucleophilic attack of water at the β-position of the alkene.

Causality: The reaction proceeds through a cyclic chloronium ion intermediate.[1][2] In acrylates, the powerful electron-withdrawing effect of the adjacent carbonyl group destabilizes any developing positive charge (carbocation character) at the α-carbon. Consequently, the partial positive charge is more significantly located on the β-carbon. Water, acting as the nucleophile, will preferentially attack this more electrophilic β-position to open the chloronium ion ring.[3][4]

If you are observing the β-chloro-α-hydroxy isomer, it suggests that reaction parameters are not adequately reinforcing this inherent electronic preference.

Troubleshooting Steps & Solutions:

  • Evaluate Your Chlorine Source: The nature of the electrophilic chlorine can influence the structure and reactivity of the chloronium ion.

    • Gas (Cl₂): Highly reactive but can lead to side products like dichlorides if not used in strict stoichiometry. It is generally effective for establishing the desired regioselectivity.

    • N-Chlorosuccinimide (NCS): A solid, easier-to-handle reagent. It often requires an acid catalyst (like a proton source) to generate the active electrophilic species. Ensure your reaction medium is sufficiently acidic (but not so acidic that it promotes ester hydrolysis).

    • Trichloroisocyanuric Acid (TCCA): A stable, high-chlorine-content solid. It serves as an excellent source of electrophilic chlorine and often gives clean reactions.[5]

    • Hypochlorous Acid (HOCl): Can be generated in situ or used as a pre-formed aqueous solution.[6] The direct use of HOCl can be highly effective and clean, as water is both the solvent and the nucleophile.[2][6]

  • Solvent System Optimization: The solvent plays a dual role: medium and nucleophile.

    • High Water Concentration: The concentration of water is paramount. Since water is the nucleophile responsible for the regioselective ring-opening, its high concentration is critical to outcompete the chloride ion (Cl⁻), which would lead to the dichloride byproduct.[7] Reactions are typically run in aqueous mixtures (e.g., water/acetone, water/THF) or in water itself if substrate solubility allows.[3]

    • Avoid Aprotic, Non-polar Solvents: Solvents like dichloromethane or CCl₄ may not sufficiently stabilize the charged intermediate and can reduce the availability of the water nucleophile, leading to decreased regioselectivity.[8]

  • Temperature Control: Maintain low to moderate temperatures (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored regioisomer, leading to product mixtures.

G start Problem: Poor Regioselectivity check_reagent 1. Verify Chlorine Source (NCS, TCCA, HOCl) start->check_reagent check_solvent 2. Analyze Solvent System (Increase [H₂O]) check_reagent->check_solvent Reagent confirmed as appropriate check_temp 3. Confirm Temperature Control (Maintain 0 °C to RT) check_solvent->check_temp Aqueous system optimized check_ph 4. Evaluate Reaction pH (Avoid strongly basic conditions) check_temp->check_ph Temperature is controlled outcome Outcome: Improved α-chloro-β-hydroxy ratio check_ph->outcome pH is neutral to slightly acidic

Caption: Troubleshooting workflow for poor regioselectivity.

Question: My reaction yield is low due to the formation of a significant amount of polymer.

Answer:

Acrylates are monomers that are highly susceptible to radical polymerization. The conditions used for chlorohydrin formation, particularly the presence of light or trace metal impurities, can initiate this unwanted side reaction.

Causality: The carbon-carbon double bond in acrylates is activated for polymerization. Radical initiators can trigger a chain reaction, consuming the starting material to form high molecular weight polymers, which complicates purification and reduces the yield of the desired chlorohydrin.

Troubleshooting Steps & Solutions:

  • Introduce a Radical Inhibitor: This is the most direct and effective solution.

    • Phenolic Inhibitors: Add a small amount (e.g., 100-500 ppm) of an inhibitor like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) to the reaction mixture. These compounds act as radical scavengers, terminating the polymerization chain reaction.

  • Degas Solvents: Oxygen can contribute to radical formation. Bubbling an inert gas like nitrogen or argon through your solvents before use can help minimize this.

  • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber flask), as UV light can initiate radical polymerization.

  • Ensure Reagent Purity: Trace metal impurities in reagents or from glassware can sometimes act as polymerization catalysts. Use high-purity reagents and ensure glassware is scrupulously clean.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the chlorohydrin formation from acrylates, providing a deeper understanding of the reaction's principles.

Question: What is the detailed reaction mechanism and why is it considered "anti-addition"?

Answer:

The reaction proceeds via a well-established mechanism involving a cyclic intermediate.[4][8]

  • Electrophilic Attack: The π-electrons of the acrylate double bond attack an electrophilic chlorine source (e.g., Cl⁺ from HOCl or a polarized Cl-Cl bond). This forms a three-membered ring called a chloronium ion, with the chlorine atom bridging the two carbons of the original double bond.[1][2]

  • Nucleophilic Ring-Opening: A water molecule acts as a nucleophile and attacks one of the carbons of the chloronium ion from the side opposite the chlorine bridge. This is an Sₙ2-type backside attack.[8] As discussed previously, for acrylates, this attack occurs preferentially at the β-carbon.

  • Deprotonation: The resulting oxonium ion is deprotonated by another water molecule (or a weak base) to yield the neutral chlorohydrin product.[2]

The stereochemistry is "anti-addition" because the nucleophile (water) must attack from the face opposite the C-Cl bonds of the chloronium ion. This results in the chlorine and hydroxyl groups being on opposite sides of the molecule's plane in the final product.[4]

G acrylate Acrylate chloronium Chloronium Ion (Intermediate) acrylate->chloronium Step 1: Electrophilic Attack label1 + Cl⁺ oxonium Oxonium Ion chloronium->oxonium Step 2: Regioselective Attack label2 + H₂O (Backside Attack) product α-Chloro-β-hydroxy Product oxonium->product Step 3: Deprotonation label3 - H⁺

Caption: General mechanism for chlorohydrin formation.

Question: Which analytical techniques are best for determining the regioselectivity of the product mixture?

Answer:

Confirming the ratio of regioisomers is crucial for process optimization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this analysis.

  • ¹H NMR: The protons on the α and β carbons will have distinct chemical shifts and coupling patterns for each isomer.

    • α-chloro-β-hydroxy isomer: You will typically see a doublet of doublets (or triplet) for the proton on the hydroxyl-bearing carbon (β-CH) and another for the proton on the chlorine-bearing carbon (α-CH). The α-CH proton is adjacent to the carbonyl group and will be significantly downfield.

    • β-chloro-α-hydroxy isomer: The chemical shifts will be different. The α-CH proton, now bearing a hydroxyl group, will be shifted upfield compared to the other isomer.

    • By integrating the signals corresponding to a unique proton in each isomer, you can accurately determine their molar ratio.

  • ¹³C NMR: The chemical shifts of the α and β carbons are also highly diagnostic. The carbon attached to the chlorine will have a different chemical shift than the one attached to the hydroxyl group.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to separate the isomers (if they have different boiling points or retention times on the column) and their mass spectra can help confirm their identity. However, NMR is generally more definitive for structural elucidation of isomers.

Question: Can this reaction be made enantioselective?

Answer:

Achieving high enantioselectivity in the halofunctionalization of alkenes is a challenging but active area of research.[9] For acrylates, this is particularly difficult. Most standard methods described here will produce a racemic mixture (an equal amount of both enantiomers).

Strategies to induce enantioselectivity often involve the use of:

  • Chiral Catalysts: Lewis acid or Lewis base catalysts incorporating a chiral ligand can coordinate to the halogen source or the substrate, creating a chiral environment that directs the nucleophilic attack to one face of the alkene.[9]

  • Enzymatic Methods: Halohydrin dehalogenases (HHDHs) can be used for the asymmetric synthesis of chiral epoxides from halohydrins, and research has focused on engineering these enzymes for specific selectivities.[10] Other enzymatic methods, like the biocatalytic reduction of precursor α-chloroketones, can also yield enantiopure chlorohydrins.[11][12]

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemic chlorohydrin with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomerically pure product.[13][14]

These advanced methods are often substrate-specific and require significant development but represent the frontier for producing chiral chlorohydrins.

Experimental Protocols

Protocol: Synthesis of Methyl 2-chloro-3-hydroxypropanoate using TCCA

This protocol provides a general procedure for the chlorohydroxylation of methyl acrylate. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Methyl Acrylate

  • Trichloroisocyanuric Acid (TCCA)

  • Acetone

  • Water (Deionized)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfite (Na₂SO₃)

  • Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl acrylate (1.0 eq) in a 1:1 mixture of acetone and water (e.g., 50 mL acetone, 50 mL water). Add a radical inhibitor (e.g., MEHQ, ~200 ppm).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Reagent Addition: In a separate beaker, dissolve TCCA (0.34 eq, as it contains 3 active chlorine atoms) in 30 mL of 1:1 acetone/water. Transfer this solution to an addition funnel.

  • Reaction: Add the TCCA solution dropwise to the stirred methyl acrylate solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of starting material.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted TCCA until a test with starch-iodide paper is negative.

  • Workup: Neutralize the reaction mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis & Purification: Analyze the crude product by ¹H NMR to determine the regioselectivity. The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Influence of Key Parameters on Regioselectivity & Yield
ParameterConditionImpact on Regioselectivity (α-Cl, β-OH)Impact on Yield / Side ProductsRationale
Water Conc. High (e.g., >50% of solvent)Increases Increases ; minimizes dichloride formation.Water is the desired nucleophile. High concentration favors its attack over Cl⁻.[7]
Low (e.g., <10% or non-aqueous)Decreases Decreases ; favors dichloride & other side products.Chloride ion (from the chlorine source) becomes a more competitive nucleophile.
Temperature 0 - 25 °CHigh Optimal.Favors the kinetically preferred, more stable transition state leading to the desired isomer.
> 40 °CDecreases Decreases ; can promote polymerization and side reactions.Provides sufficient energy to overcome the activation barrier for the undesired regioisomer.
Chlorine Source TCCA / HOClGenerally High Good ; often clean reactions.Provides a direct source of electrophilic chlorine in an aqueous-compatible manner.[5][6]
NCS without acidVariable / Lower May be sluggish or incomplete.Requires protonation to generate a potent electrophilic chlorine species.
Inhibitor Present (e.g., MEHQ)No Direct ImpactIncreases ; prevents polymerization.Scavenges radicals that initiate the polymerization of the acrylate monomer.
AbsentNo Direct ImpactSignificantly Decreases High risk of starting material being consumed by polymerization.

References

  • Pearson Education, Inc. (n.d.). Halohydrin Explained. Pearson+.
  • Chemistry LibreTexts. (2020, May 30). 9.
  • Chemistry LibreTexts. (2023, August 5). 8.6: Formation of Halohydrins. [Link]

  • Allen, A. (2025, July 15).
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Zhang, Z., et al. (n.d.). Highly efficient synthesis of enantioenriched vicinal halohydrins via Ir-catalyzed asymmetric hydrogenation using dynamic kinetic resolution.
  • Li, C., et al. (n.d.). Selective hydroformylation of alkyl acrylates using [2,2′-bis(dipyrrolylphosphinooxy)-1,1′-(±)-binaphthyl]/Rh catalyst: reversal of regioselectivity. RSC Publishing.
  • Kim, D., et al. (n.d.).
  • Scribd. (n.d.). Addition Reactions of Electron Deficient Alkenes.
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). The Synthetic Approaches to 1,2-Chlorohydrins.
  • Pearson Education, Inc. (n.d.). Reactions of Alkenes.
  • Chemistry Steps. (2024, November 7).
  • Sciencemadness Discussion Board. (2007, December 19).
  • Google Patents. (n.d.).
  • PubMed. (2026, January 5). Controlling Enantioselectivity of Halohydrin Dehalogenase for Asymmetric Synthesis of Chiral Epichlorohydrin.
  • Chad's Prep. (n.d.). 8.
  • Träff, A., Bogár, K., Warner, M., & Bäckvall, J. E. (2008). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution. Organic Letters, 10(21), 4807–4810.
  • Denmark, S. E., & Kuester, W. E. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Accounts of Chemical Research, 45(6), 843–854.
  • Romero-Revilla, A., et al. (2022).
  • Organic Chemistry Portal. (n.d.). Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution.
  • Beilstein Journals. (2018, July 2).
  • ACS Publications. (2022, September 26).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of Methyl 3-Chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 3-chloro-2-hydroxypropanoate, a versatile chiral building block. We will dissect its predicted spectrum, compare it with commercially available, structurally related analogs—methyl 2-hydroxypropanoate (methyl lactate) and methyl 3-chloropropanoate—and provide a robust experimental protocol for acquiring high-quality data.

The Predicted ¹H NMR Spectrum of Methyl 3-Chloro-2-hydroxypropanoate: A Detailed Analysis

The structure of methyl 3-chloro-2-hydroxypropanoate presents a fascinating case for ¹H NMR analysis due to the presence of a stereocenter at the C2 position. This chirality renders the two protons on the adjacent C3 carbon (the CH₂Cl group) diastereotopic, meaning they are chemically and magnetically non-equivalent. This non-equivalence leads to a more complex and informative spectrum than might be initially anticipated.

Based on established chemical shift ranges for similar functional groups, we can predict the ¹H NMR spectrum of methyl 3-chloro-2-hydroxypropanoate.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Hc (-OCH₃)~3.8Singlet (s)N/A
Ha (-CHOH)~4.4Doublet of doublets (dd)Jab' ≈ 4-6 Hz, Jab'' ≈ 6-8 Hz
Hb', Hb'' (-CH₂Cl)~3.7-3.9Doublet of doublets (dd) for each protonJb'b'' (geminal) ≈ 10-12 Hz, Jab' ≈ 4-6 Hz, Jab'' ≈ 6-8 Hz
Hd (-OH)Variable (broad singlet)Broad Singlet (br s)N/A

Causality Behind the Predictions:

  • Hc (-OCH₃): The methyl ester protons are in a relatively straightforward electronic environment, influenced primarily by the adjacent ester oxygen. This results in a singlet in the range of 3.5-4.0 ppm.[2]

  • Ha (-CHOH): This proton is deshielded by both the adjacent hydroxyl and ester groups, placing its resonance downfield. It is coupled to the two diastereotopic protons of the CH₂Cl group (Hb' and Hb''), resulting in a doublet of doublets.

  • Hb', Hb'' (-CH₂Cl): The presence of the electron-withdrawing chlorine atom deshields these protons.[1] Crucially, due to the adjacent chiral center, these two protons are diastereotopic.[3] This means they have distinct chemical shifts and will exhibit geminal coupling to each other, as well as vicinal coupling to the Ha proton. The result is two separate doublet of doublets, which may overlap.

  • Hd (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with deuterium in D₂O.[1]

Caption: Predicted spin-spin coupling in methyl 3-chloro-2-hydroxypropanoate.

Comparative Analysis with Structural Analogs

To contextualize the predicted spectrum, we will compare it with the known ¹H NMR data of two related molecules: methyl 2-hydroxypropanoate and methyl 3-chloropropanoate.

Methyl 2-hydroxypropanoate (Methyl Lactate)

This analog lacks the chlorine atom at the C3 position, replacing it with a methyl group. This seemingly small change has a significant impact on the ¹H NMR spectrum.

Proton Assignment (Methyl Lactate) Typical Chemical Shift (δ, ppm) Typical Multiplicity
-OCH₃~3.7Singlet (s)
-CHOH~4.3Quartet (q)
-CH₃~1.4Doublet (d)
-OHVariable (broad singlet)Broad Singlet (br s)

Key Spectral Differences:

  • The protons on the C3 carbon in methyl lactate are a methyl group, which is significantly more shielded than the chloromethyl group in our target molecule. This results in a large upfield shift to around 1.4 ppm.

  • The C3 protons in methyl lactate are equivalent, leading to a simple doublet for the methyl group and a quartet for the CHOH proton, following the n+1 rule.

Caption: Spin-spin coupling in methyl 2-hydroxypropanoate.

Methyl 3-chloropropanoate

This analog lacks the hydroxyl group at the C2 position. The absence of this functional group and the associated stereocenter simplifies the spectrum considerably.

Proton Assignment (Methyl 3-chloropropanoate) Typical Chemical Shift (δ, ppm) Typical Multiplicity
-OCH₃~3.7Singlet (s)
-CH₂Cl~3.8Triplet (t)
-CH₂COOR~2.8Triplet (t)

Key Spectral Differences:

  • Without the hydroxyl group, the C2 protons are less deshielded and appear further upfield at around 2.8 ppm.

  • The absence of a chiral center means the protons on C2 and C3 are each chemically equivalent. This leads to two simple triplets, a stark contrast to the complex multiplet expected for the diastereotopic protons in methyl 3-chloro-2-hydroxypropanoate.

Caption: Spin-spin coupling in methyl 3-chloropropanoate.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum of methyl 3-chloro-2-hydroxypropanoate.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds.[4]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated solvent.[2]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

Caption: Experimental workflow for ¹H NMR analysis.

By understanding the predicted spectrum and comparing it with these key analogs, researchers can confidently identify and characterize methyl 3-chloro-2-hydroxypropanoate, leveraging the subtle yet powerful information provided by ¹H NMR spectroscopy.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. [Link]

  • [1H NMR] My teacher said that these 2 protons are not equivalent, but how? - Reddit. [Link]

  • How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. [Link]

Sources

A Researcher's Guide to Distinguishing 3-Chloro and 2-Chloro Positional Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and chemical research, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a molecular scaffold, often exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, their unambiguous differentiation is a critical analytical challenge. This guide provides an in-depth, experience-driven comparison of how to distinguish 3-chloropyridine and 2-chloropyridine using the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move from fundamental ¹H and ¹³C NMR analysis to advanced 2D techniques, explaining not just the what, but the why behind the spectral differences.

The Challenge: Identical Formula, Distinct Identity

2-Chloropyridine and 3-chloropyridine present a classic analytical problem. Both have the formula C₅H₄ClN, but the placement of the electronegative chlorine atom—either adjacent (ortho) to the ring nitrogen or one position removed (meta)—creates unique electronic environments for the remaining protons and carbons. These subtle electronic differences are magnified and resolved by NMR, making it the definitive tool for their identification.

Part 1: The Foundational Analysis with ¹H NMR

The ¹H NMR spectrum provides the most immediate and often sufficient evidence to distinguish between the two isomers. The key lies in analyzing three core parameters: chemical shift (δ), spin-spin coupling (multiplicity and J-coupling constants), and integration.

The Underlying Principles: Why the Spectra Differ

The pyridine ring is an electron-deficient (π-deficient) system due to the electronegative nitrogen atom. This inherent property deshields all ring protons relative to benzene. The introduction of a second electronegative substituent, chlorine, further perturbs the electron density.

  • In 2-chloropyridine , the chlorine atom is ortho to the nitrogen. Its electron-withdrawing inductive effect is most strongly felt by the adjacent protons (H-3 and H-6). The H-6 proton, being ortho to the nitrogen, is the most downfield (deshielded) proton in the spectrum.

  • In 3-chloropyridine , the chlorine is meta to the nitrogen. Its influence is more distributed. The H-2 and H-6 protons, both ortho to the nitrogen, are expected to be the most deshielded, while the H-4 proton is also significantly affected.

This difference in substituent effects leads to unique and predictable patterns in their respective ¹H NMR spectra.

Comparative ¹H NMR Data Analysis

The spectra of 2-chloropyridine and 3-chloropyridine each show four distinct signals in the aromatic region, corresponding to the four ring protons. However, the chemical shifts and, most importantly, the coupling patterns are markedly different.

Table 1: Comparative ¹H NMR Data (CDCl₃, 90 MHz) for 2-Chloropyridine and 3-Chloropyridine

Proton Assignment 2-Chloropyridine 3-Chloropyridine
Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz)
H-2N/A (Cl-substituted)~8.51 (d, J ≈ 2.5 Hz)
H-3~7.27 (ddd, J ≈ 7.5, 5.1, 1.0 Hz)N/A (Cl-substituted)
H-4~7.66 (ddd, J ≈ 7.7, 7.5, 2.0 Hz)~7.75 (ddd, J ≈ 8.2, 2.5, 0.5 Hz)
H-5~7.23 (ddd, J ≈ 7.7, 5.1, 1.0 Hz)~7.28 (dd, J ≈ 8.2, 4.8 Hz)
H-6~8.32 (ddd, J ≈ 5.1, 2.0, 0.5 Hz)~8.50 (dd, J ≈ 4.8, 1.5 Hz)

Data sourced from the Spectral Database for Organic Compounds (SDBS). Assignment and coupling constants are based on typical values and may vary slightly with different solvents and field strengths.[1][2]

Key Distinguishing Features in ¹H NMR:
  • The Most Downfield Region (δ > 8.4 ppm):

    • 3-Chloropyridine presents two distinct signals in this region: H-2 (a sharp doublet) and H-6 (a doublet of doublets).

    • 2-Chloropyridine shows only one signal here: H-6 (a complex multiplet). The presence of two signals far downfield is a strong indicator of the 3-chloro isomer.

  • Spin-Spin Coupling Patterns: The true "fingerprint" for each isomer lies in the multiplicity, which arises from coupling between adjacent protons.

    • 3-Chloropyridine: The H-2 proton appears as a clean doublet (d) because it is only coupled to H-4 over four bonds (meta coupling, ⁴J), resulting in a small coupling constant (typically 2-3 Hz). The H-4 proton is a doublet of doublet of doublets (ddd), being coupled to H-5 (³J, ortho), H-2 (⁴J, meta), and H-6 (⁵J, para). The H-5 proton is a doublet of doublets (dd), coupled to H-4 and H-6.

    • 2-Chloropyridine: The spectrum is more complex. All protons appear as complex multiplets (ddd). There are no simple doublets as seen for H-2 in the 3-chloro isomer. The absence of a simple, sharp doublet in the downfield region is characteristic of the 2-chloro isomer.

Part 2: Confirmation with ¹³C NMR Spectroscopy

While ¹H NMR is often sufficient, ¹³C NMR provides excellent confirmatory data. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak.

The Underlying Principles: Carbon Environments

The chemical shifts of the carbon atoms are also highly sensitive to the electronic environment. The carbon directly attached to the chlorine atom (the ipso-carbon) is significantly influenced, as are the ortho, meta, and para carbons.

  • Number of Signals: Both isomers are expected to show 5 distinct signals, as all five carbon atoms in the pyridine ring are chemically non-equivalent.

  • Chemical Shifts: The key differentiator is the chemical shift of the carbon bearing the chlorine (C-Cl). In 2-chloropyridine, this is C-2. In 3-chloropyridine, this is C-3. The chemical shift of the ipso-carbon in chloro-aromatic systems is well-characterized and provides a reliable diagnostic marker.

Comparative ¹³C NMR Data Analysis

Table 2: Comparative ¹³C NMR Data (CDCl₃, 22.5 MHz) for 2-Chloropyridine and 3-Chloropyridine

Carbon Assignment 2-Chloropyridine (δ, ppm) 3-Chloropyridine (δ, ppm)
C-2~150.3~147.3
C-3~122.9~130.8
C-4~139.1~137.9
C-5~122.5~123.6
C-6~149.6~149.9

Data sourced from the Spectral Database for Organic Compounds (SDBS).[3][4]

Key Distinguishing Features in ¹³C NMR:
  • The C-Cl Signal: The most telling difference is the chemical shift of the carbon bonded to chlorine.

    • In 2-chloropyridine , the C-2 signal appears around ~150.3 ppm .

    • In 3-chloropyridine , the C-3 signal is found around ~130.8 ppm . This significant upfield shift (~20 ppm) for the ipso-carbon in the 3-chloro isomer compared to the 2-chloro isomer is a definitive marker.

  • Relative Chemical Shifts: The pattern of the other carbon signals also differs. For example, in 2-chloropyridine, the C-3 and C-5 signals are very close in chemical shift (~122.9 and ~122.5 ppm), whereas in 3-chloropyridine, the signals are more spread out.

Part 3: Unambiguous Assignment with 2D NMR Spectroscopy

For complex molecules or when absolute certainty is required, two-dimensional (2D) NMR experiments provide a roadmap of the molecule's connectivity. Techniques like COSY, HSQC, and HMBC are invaluable.

The Workflow for 2D NMR Analysis

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_conclusion Structure Elucidation H1 ¹H NMR Spectrum COSY ¹H-¹H COSY (Proton-Proton Coupling) H1->COSY Identifies adjacent protons HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1->HSQC Correlates protons to directly attached carbons C13 ¹³C NMR Spectrum C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) COSY->HMBC Confirms proton network HSQC->HMBC Assigns protonated carbons Structure Unambiguous Isomer Identification HMBC->Structure Confirms connectivity via 2-3 bond correlations

Sources

Safety Operating Guide

Methyl 3-chloro-2-hydroxypropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Methyl 3-chloro-2-hydroxypropanoate (often encountered as a chiral intermediate in drug synthesis) presents a specific "silent" hazard often overlooked in standard waste streams: Base-Catalyzed Cyclization. [1][2]

While it is a halogenated ester, its chlorohydrin motif (


) allows it to cyclize into methyl glycidate (an epoxide)  upon exposure to bases.[1][2] This reaction is exothermic and produces a more volatile, alkylating, and potentially genotoxic species.[2]

IMMEDIATE DIRECTIVES:

  • DO NOT mix with alkaline waste streams (e.g., NaOH, amines, aqueous basic washes).[1][2]

  • DO NOT dispose of in "General Organic" or "Non-Halogenated" containers.

  • DO segregate exclusively into Halogenated Organic Waste streams.[1]

Chemical Profile & Hazard Identification

To manage disposal effectively, we must first understand the chemical behavior that dictates our safety protocols.[1][2]

PropertyData / CharacteristicOperational Implication
Chemical Structure

Contains both leaving group (

) and nucleophile (

), priming it for cyclization.[1][2]
Primary Hazard Irritant (Skin/Eye), Potential MutagenTreat as a cytotoxic agent; use double nitrile gloves.[1][2]
Reactivity Hydrolysis & Epoxidation CRITICAL: In basic media (

), rapidly converts to glycidic esters.[1]
Flash Point > 80°C (Estimated)Combustible Liquid (Class IIIB).[1] High BTU value for incineration.[1]
Physical State Colorless to pale yellow liquidViscous; residues cling to glass.[1] Triple rinse required.[1]

Technical Analysis: The "Hidden" Reaction

Why Segregation is Non-Negotiable

As a scientist, you must understand the mechanism to respect the protocol.[1][2] If this compound is poured into a waste container containing residual triethylamine or sodium hydroxide, the following occurs:

  • Deprotonation: The base removes the proton from the secondary hydroxyl group.[1]

  • Intramolecular

    
    :  The resulting alkoxide attacks the adjacent carbon, displacing the chloride.[1][2]
    
  • Result: Formation of Methyl Glycidate (an epoxide).[1]


[1]

Risk: This transforms a relatively stable chlorohydrin into a reactive alkylating agent within the waste drum, potentially pressurizing the container or creating unexpected toxicity hazards for waste handlers.[1][2]

Step-by-Step Disposal Protocol

A. Routine Waste (Reaction Mixtures & Mother Liquors)[1]
  • pH Check: Ensure the waste solution is Neutral or Slightly Acidic (pH 4-7).

    • Action: If the reaction mixture was basic, quench with dilute HCl or

      
      before transferring to waste.[1][2]
      
  • Segregation: Select a High-Density Polyethylene (HDPE) or Glass container labeled "HALOGENATED ORGANIC WASTE." [1]

    • Verification: Ensure the container does not contain strong oxidizers (Nitric acid) or strong bases.[1]

  • Transfer: Pour the liquid slowly using a funnel to avoid splashing.

  • Logging: Record the volume and specific chemical name on the waste tag.[1] Do not use generic terms like "Organics." Use: "Methyl 3-chloro-2-hydroxypropanoate solution."

B. Spill Cleanup (Small Scale < 500 mL)
  • Isolate: Evacuate the immediate area. Don PPE (Goggles, Lab Coat, Double Nitrile Gloves).[2]

  • Absorb: Do not use paper towels (combustible).[1] Use an inert absorbent like Vermiculite or Diatomaceous Earth .[1][3]

  • Collect: Scoop the absorbed material into a wide-mouth jar or heavy-duty bag.

  • Label: Tag as "Solid Hazardous Waste (Halogenated Debris)."

C. Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a minimal amount of acetone or methylene chloride.[1]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste container.[1]

  • Defacement: Cross out the original label and mark "EMPTY."

  • Glass Disposal: Cap the bottle and place it in the designated glass waste or recycling area (depending on local EHS rules for P-listed vs. non-listed residues).

Visual Decision Workflow

The following diagram outlines the logical decision tree for disposing of Methyl 3-chloro-2-hydroxypropanoate, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Methyl 3-chloro-2-hydroxypropanoate CheckState Physical State? Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid/Debris (Spills/Gloves) CheckState->Solid CheckPH Is pH > 7 (Basic)? Liquid->CheckPH SolidBin Container: Double-bagged Hazardous Solid Waste Solid->SolidBin Neutralize ACTION: Acidify with dilute HCl to pH 4-6 CheckPH->Neutralize Yes Segregate Segregate Stream: Halogenated Organics CheckPH->Segregate No Neutralize->Segregate Container Container: HDPE or Glass Carboy Segregate->Container Label Labeling: List Full Chemical Name Check 'Halogenated' Container->Label SolidBin->Label

Figure 1: Decision matrix for the safe disposal of chlorohydrin esters, prioritizing pH neutralization to prevent in-drum cyclization.

Regulatory Classification (RCRA)

While Methyl 3-chloro-2-hydroxypropanoate is not explicitly "P-listed" or "U-listed" by the US EPA, it falls under specific characteristic codes due to its properties and the solvents likely used with it.[1][2]

Waste CodeClassificationReason for Application
D001 IgnitableIf mixed with flammable solvents (Acetone/MeOH) or if flash point < 60°C (formulation dependent).[1]
F001/F002 Halogenated SolventsIf mixed with Methylene Chloride or Chloroform during extraction.[1]
Characteristic ToxicDue to halogen content, it requires high-temperature incineration with scrubbers (to capture HCl gas).[1][2]

Final Disposal Method: The ultimate fate of this waste stream must be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2] The halogen content necessitates scrubbers to neutralize the hydrochloric acid generated during combustion.[1]

References

  • PubChem. (2023).[1] Methyl 3-chloro-2-methylpropanoate (Analogous Structure Safety Data).[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[1] [Link]

  • Conicet. (2014). Products and Mechanism of the Reactions of OH Radicals and Cl Atoms with Methyl Methacrylate. (Mechanistic insight on chlorinated ester byproducts). [Link]

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A Senior Application Scientist's Guide to Handling Methyl 3-chloro-2-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like Methyl 3-chloro-2-hydroxypropanoate demands a meticulous, informed approach to personal protection and laboratory operations. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your protection.

Hazard Profile: An Informed Assessment

While a specific Safety Data Sheet (SDS) for Methyl 3-chloro-2-hydroxypropanoate was not located, a thorough analysis of structurally related compounds—such as other chlorinated esters and hydroxypropanoates—allows us to construct a reliable, precautionary hazard profile. Compounds in this family often exhibit properties that require significant respect and careful handling.

Key potential hazards include:

  • Skin and Eye Irritation: Many chlorinated organic compounds and esters can cause mild to severe skin irritation and serious eye damage upon contact.[1][2][3]

  • Flammability: Similar organic esters are classified as flammable liquids, with vapors that can form explosive mixtures with air.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3]

  • Toxicity: Some related compounds are harmful if swallowed or absorbed through the skin.[6] During combustion, hazardous decomposition products like carbon monoxide, carbon dioxide, and hydrogen chloride gas may be released.[4]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Part 1: Personal Protective Equipment (PPE) - Your Primary Defense

The selection of PPE is a critical decision-making process rooted in a chemical's specific hazards. For Methyl 3-chloro-2-hydroxypropanoate, the following multi-layered approach is mandated to minimize exposure through all potential routes.

Hand Protection: Selecting the Right Glove

The primary point of contact with any chemical is often the hands. Therefore, selecting gloves with appropriate chemical resistance is the most critical step. For chlorinated esters, a single type of glove may not suffice for all applications.

  • Primary Recommendation: Butyl or Viton® Gloves

    • Causality: Chlorinated solvents and esters can degrade common glove materials like latex and nitrile relatively quickly. Butyl and Viton® rubbers offer superior resistance to these chemical classes, providing longer breakthrough times. When handling significant quantities or when prolonged contact is possible, these materials are the authoritative choice.

  • For Splash Protection: Nitrile Gloves (Double-Gloved)

    • Causality: For tasks with a lower risk of direct, prolonged contact, such as transferring small volumes inside a fume hood, double-gloving with high-quality nitrile gloves can be an acceptable practice. This provides good dexterity. However, it is crucial to understand that this is for incidental splash protection only. Should a splash occur, gloves must be removed and replaced immediately after washing your hands.[7] Always inspect gloves for any signs of degradation, discoloration, or perforation before and during use.[7]

Table 1: Glove Material Chemical Resistance Profile

Glove MaterialRecommended ForNot Recommended For
Butyl Rubber Esters, ketones, aldehydes, acids, basesHydrocarbons, halogenated hydrocarbons
Viton® Chlorinated and aromatic solventsKetones, ethers, amines
Neoprene Acids, bases, alcohols, some solventsAromatic and chlorinated solvents
Nitrile Oils, greases, aliphatic chemicals (splash)Strong oxidizing acids, aromatic solvents
Eye and Face Protection: A Non-Negotiable Barrier

The eyes are exceptionally vulnerable to chemical splashes and vapors. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes must be worn at all times when handling the chemical.[5]

  • Recommended for High-Risk Operations: When transferring larger volumes (>100mL), working with heated material, or performing reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[2] This provides a critical secondary layer of protection for the entire face.

Protective Clothing: Shielding the Body

Your personal clothing offers no protection against chemical spills.

  • Lab Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[5]

Respiratory Protection: Engineering Controls First

The primary method for controlling inhalation exposure is through engineering controls.

  • Chemical Fume Hood: All work with Methyl 3-chloro-2-hydroxypropanoate must be conducted inside a properly functioning chemical fume hood.[4][8] This is the most effective way to capture vapors at the source and prevent inhalation.

  • Respirator Use: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with organic vapor (OV) cartridges may be necessary for emergency response.[7] However, routine use of a respirator indicates that engineering controls are inadequate and should be addressed.

Part 2: Operational and Disposal Plans

A safe laboratory environment is maintained through rigorous and consistently applied procedures.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[8]

  • PPE Donning: Don all required PPE in the correct order: lab coat, chemical apron (if needed), chemical splash goggles, and face shield (if needed). Don the inner pair of nitrile gloves, followed by the outer pair of butyl or Viton® gloves.

  • Chemical Handling:

    • Perform all transfers of Methyl 3-chloro-2-hydroxypropanoate slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use.[1][5]

    • If the compound is a flammable liquid, ensure that the container and receiving equipment are properly grounded and bonded to prevent static electricity discharge, which can ignite vapors.[4][5]

    • Use only non-sparking tools when opening or handling containers.[4][5]

  • Post-Handling: After completing the work, thoroughly wipe down the work surface in the fume hood.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the apron, face shield, and lab coat. Remove goggles last. Finally, remove the inner gloves, washing hands thoroughly with soap and water immediately after.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Safety Shower/Eyewash Don_PPE 2. Don Required PPE (Gloves, Goggles, Coat) Prep->Don_PPE Handle 3. Ground Equipment & Handle Chemical Don_PPE->Handle Close 4. Securely Close All Containers Handle->Close Clean_Area 5. Clean Work Area Close->Clean_Area Dispose 8. Dispose of Waste (Chemical & Contaminated PPE) Close->Dispose Doff_PPE 6. Doff PPE Correctly Clean_Area->Doff_PPE Clean_Area->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of Methyl 3-chloro-2-hydroxypropanoate.

Storage and Disposal Plan
  • Storage: Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][5][8] Keep it away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[4][8]

  • Disposal: Chemical waste, including contaminated gloves and materials, must be treated as hazardous waste.[4]

    • Collect all waste Methyl 3-chloro-2-hydroxypropanoate and materials used for cleanup in a designated, labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Dispose of the waste container through your institution's Environmental Health and Safety (EHS) office, following all local, regional, and national regulations.[1][5]

By adhering to these detailed protocols, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • GHS Safety Data Sheet - Login | Chemical Management. (2022, October 12).
  • Safety Data Sheet. (2015, February 27). Eastern Technologies, Inc.
  • SAFETY DATA SHEET - 3-Chloro-2-methylpropene. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Chloro-2-methylanisole. Fisher Scientific.
  • SAFETY DATA SHEET - 2,4,5-Trichlorophenol. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - L-Methyl Lactate. (2021, November 1).
  • Safety Data Sheet - Reaction products of pentaerythritol, propoxylated and 1-chloro-2,3-epoxypropane with hydrogen sulphide. 3M.
  • MATERIAL SAFETY DATA SHEET - 5-chloro-2-methyl-4-isothiazolin-3-one. (2012, August 6).
  • SAFETY DATA SHEET - Methyl chlorocarbonate. (2009, June 16). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl lactate. (2025, August 7). Merck.
  • SAFETY DATA SHEET - Acetaldehyde diethyl acetal. (2024, February 11). Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropan-2-ol. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Chloro-2-methylpropane. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET - Diethyl succinate. (2025, September 9). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Diethyl ethylmalonate. Fisher Scientific.
  • SAFETY DATA SHEET - (2-Hydroxypropyl)-β-cyclodextrin. (2025, June 24). TCI Chemicals.
  • SAFETY DATA SHEET - Iprodione. (2025, June 2). Sigma-Aldrich.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.